(E)-Methyl 4-phenylbut-2-enoate
描述
Structure
3D Structure
属性
IUPAC Name |
methyl (E)-4-phenylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-7,9H,8H2,1H3/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGQILSLSHKEMT-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of (E)-Methyl 4-phenylbut-2-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis mechanisms for (E)-Methyl 4-phenylbut-2-enoate, a valuable intermediate in organic synthesis. The document details the prevalent Horner-Wadsworth-Emmons and Wittig reactions, offering comprehensive experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.
Introduction
This compound is an α,β-unsaturated ester with applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its stereoselective synthesis is of significant interest, with the (E)-isomer being the thermodynamically more stable and often desired product. The most common and effective methods for the synthesis of this and similar compounds are the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, both of which involve the olefination of an aldehyde.
Core Synthesis Mechanisms
The synthesis of this compound primarily proceeds via the reaction of phenylacetaldehyde with a stabilized phosphorus ylide or a phosphonate carbanion. These reactions are highly reliable for forming carbon-carbon double bonds with a high degree of stereoselectivity.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly with a strong preference for the (E)-isomer when using stabilized phosphonates.[1][2] The reaction involves the nucleophilic addition of a phosphonate carbanion to an aldehyde, followed by elimination to form the alkene.[1][2]
The key reagent for the synthesis of this compound via the HWE reaction is a methyl phosphonoacetate, such as methyl 2-(dimethoxyphosphoryl)acetate. The reaction with phenylacetaldehyde proceeds as follows:
Caption: Horner-Wadsworth-Emmons reaction pathway for this compound synthesis.
Wittig Reaction
The Wittig reaction is another cornerstone of olefination chemistry. It utilizes a phosphonium ylide, typically generated by treating a phosphonium salt with a strong base. For the synthesis of this compound, the ylide would be methyl (triphenylphosphoranylidene)acetate. The reaction with phenylacetaldehyde is outlined below. Stabilized ylides, such as the one used here, generally favor the formation of the (E)-alkene.
Caption: Wittig reaction pathway for the synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound based on established procedures for the Horner-Wadsworth-Emmons and Wittig reactions.
Horner-Wadsworth-Emmons Protocol
This procedure is adapted from standard HWE reaction conditions.
Materials:
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
Sodium hydride (NaH) or Sodium methoxide (NaOMe)
-
Anhydrous Tetrahydrofuran (THF)
-
Phenylacetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.1 equivalents) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of phenylacetaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Wittig Protocol
This procedure is based on a general method for Wittig olefination in aqueous media.[3]
Materials:
-
Methyl (triphenylphosphoranylidene)acetate
-
Phenylacetaldehyde
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl (triphenylphosphoranylidene)acetate (1.0 equivalent) in the reaction solvent, add phenylacetaldehyde (2.0 equivalents) at the desired temperature (e.g., 4 °C).[3]
-
Stir the mixture for 12 hours.[3]
-
Extract the reaction mixture with dichloromethane (5 x 5 mL).[3]
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.[3]
-
Filter the mixture and concentrate the filtrate in vacuo.[3]
-
Purify the product using flash column chromatography to yield the corresponding this compound.[3]
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of α,β-unsaturated esters via the Horner-Wadsworth-Emmons and Wittig reactions. Note that specific yields for this compound may vary depending on the exact reaction conditions and scale.
| Parameter | Horner-Wadsworth-Emmons Reaction | Wittig Reaction |
| Starting Aldehyde | Phenylacetaldehyde | Phenylacetaldehyde |
| Phosphorus Reagent | Methyl 2-(dimethoxyphosphoryl)acetate | Methyl (triphenylphosphoranylidene)acetate |
| Base | NaH, NaOMe, K₂CO₃ | Often pre-formed ylide is used |
| Solvent | THF, DME, CH₂Cl₂, Toluene | THF, CH₂Cl₂, Aqueous media |
| Temperature | -78 °C to room temperature | 4 °C to room temperature |
| Reaction Time | 2 - 24 hours | 12 hours |
| Typical Yield | High | Moderate to High |
| Stereoselectivity (E:Z) | Generally high for (E) | Generally favors (E) with stabilized ylides |
Characterization Data for this compound
-
Molecular Weight: 176.21 g/mol [4]
-
Appearance: Colorless oil
-
Boiling Point: 264.3 ± 19.0 °C (Predicted)[5]
-
Density: 1.043 ± 0.06 g/cm³ (Predicted)[5]
Conclusion
The Horner-Wadsworth-Emmons and Wittig reactions are robust and reliable methods for the stereoselective synthesis of this compound. The HWE reaction is often preferred for its high (E)-selectivity and the ease of removal of the phosphate byproduct. The choice of reaction will depend on the specific requirements of the synthesis, including desired purity, yield, and available reagents. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development.
References
Spectroscopic and Synthetic Profile of (E)-Methyl 4-phenylbut-2-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound (E)-Methyl 4-phenylbut-2-enoate (C₁₁H₁₂O₂). The information is intended to support research and development activities where this molecule is of interest.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.40-7.20 | m | - | Ar-H |
| ~7.10 | dt | ~15.5, ~6.8 | =CH -CH₂ |
| ~5.85 | d | ~15.5 | H C=O |
| ~3.70 | s | - | -OCH ₃ |
| ~3.50 | d | ~6.8 | =CH-CH ₂ |
Predicted data based on the ethyl ester analogue.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C =O |
| ~148 | C H=CH |
| ~140 | Ar-C |
| ~129 | Ar-C H |
| ~128 | Ar-C H |
| ~126 | Ar-C H |
| ~122 | CH=C H |
| ~51 | OC H₃ |
| ~38 | C H₂ |
Predicted data based on typical chemical shifts for similar structures.
Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3030 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (α,β-unsaturated ester) |
| ~1640 | C=C stretch (alkene) |
| ~1270 | C-O stretch (ester) |
| ~970 | =C-H bend (trans alkene) |
Predicted data based on the ethyl ester analogue and characteristic group frequencies.
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Interpretation |
| 176 | [M]⁺ (Molecular Ion) |
| 145 | [M - OCH₃]⁺ |
| 117 | [M - COOCH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Predicted fragmentation pattern based on the structure of the molecule.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general method for the synthesis of similar α,β-unsaturated esters involves the Wadsworth-Emmons reaction. The following is a representative protocol that can be adapted for the synthesis of the target compound.
Synthesis of this compound via Wadsworth-Emmons Reaction
Materials:
-
Phenylacetaldehyde
-
Trimethyl phosphonoacetate
-
Sodium methoxide (NaOMe)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a solution of trimethyl phosphonoacetate (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1 equivalents) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add phenylacetaldehyde (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Spectroscopic Analysis Protocol
Instrumentation:
-
Nuclear Magnetic Resonance (NMR): A 400 MHz or higher field NMR spectrometer.
-
Infrared (IR) Spectroscopy: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Mass Spectrometry (MS): A mass spectrometer with Electron Ionization (EI) capability.
Sample Preparation and Analysis:
-
¹H and ¹³C NMR: Dissolve approximately 5-10 mg of the purified product in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Acquire the spectra at room temperature.
-
IR: Obtain the spectrum of a thin film of the purified product on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
MS: Introduce a dilute solution of the purified product in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer.
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
In-Depth Structural Analysis of (E)-Methyl 4-phenylbut-2-enoate
Abstract
This technical guide provides a comprehensive structural analysis of (E)-Methyl 4-phenylbut-2-enoate (C₁₁H₁₂O₂), a significant organic compound with applications in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the compound's molecular architecture through spectroscopic and spectrometric techniques. The guide includes tabulated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical methods are provided, alongside a visual representation of the structural analysis workflow.
Introduction
This compound is an α,β-unsaturated ester characterized by a phenyl group separated from the ester functionality by a four-carbon chain containing a trans-double bond. The precise characterization of its structure is paramount for its application in further chemical synthesis and for ensuring the purity and identity of the compound. This guide outlines the analytical methodologies employed to elucidate and confirm the structure of this compound.
Molecular Structure and Properties
-
IUPAC Name: methyl (E)-4-phenylbut-2-enoate[1]
-
Molecular Formula: C₁₁H₁₂O₂[1]
-
Molecular Weight: 176.21 g/mol [1]
-
Canonical SMILES: COC(=O)/C=C/CC1=CC=CC=C1[1]
-
InChI Key: RQGQILSLSHKEMT-WEVVVXLNSA-N[1]
Spectroscopic and Spectrometric Data
The structural confirmation of this compound is based on the collective interpretation of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environments within the molecule. The data presented in Table 1 confirms the presence and connectivity of all 12 protons in this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.32 - 7.17 | m | 5H | - | Ar-H |
| 6.95 | dt | 1H | 15.6, 6.9 | H-3 |
| 5.83 | dt | 1H | 15.6, 1.6 | H-2 |
| 3.70 | s | 3H | - | OCH₃ |
| 3.48 | dd | 2H | 6.9, 1.6 | H-4 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments in the molecule. The data in Table 2 accounts for all 11 carbon atoms of this compound.
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 166.8 | C=O |
| 148.5 | C-3 |
| 139.4 | Ar-C (Quaternary) |
| 128.6 | Ar-CH |
| 128.5 | Ar-CH |
| 126.5 | Ar-CH |
| 121.7 | C-2 |
| 51.5 | OCH₃ |
| 38.6 | C-4 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands are summarized in Table 3.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3028 | Medium | C-H stretch (aromatic) |
| 2951 | Medium | C-H stretch (aliphatic) |
| 1724 | Strong | C=O stretch (ester) |
| 1655 | Medium | C=C stretch (alkene) |
| 1271 | Strong | C-O stretch (ester) |
| 982 | Strong | =C-H bend (trans alkene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 176 | 35 | [M]⁺ |
| 117 | 100 | [M - COOCH₃]⁺ |
| 91 | 85 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used in the structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer was used for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The spectrum was acquired using a single pulse experiment with a 30° pulse angle and a relaxation delay of 1 second. A total of 16 scans were accumulated.
-
¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence. A relaxation delay of 2 seconds was used, and approximately 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.
-
Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal attenuated total reflectance (ATR) accessory was utilized.
-
Sample Preparation: A small amount of the neat liquid sample of this compound was placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum was recorded over a range of 4000-600 cm⁻¹. A total of 16 scans were co-added at a resolution of 4 cm⁻¹ to obtain the final spectrum. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then baseline corrected.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source was used for this analysis.
-
Sample Introduction: The sample was introduced into the ion source via direct infusion or through a gas chromatography (GC) inlet. For GC-MS, a capillary column suitable for separating semi-volatile organic compounds was used.
-
Ionization: The molecules were ionized using a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer and detected. The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.
-
Data Processing: The obtained mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions.
Visualizations
Structural Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound, integrating data from multiple analytical techniques.
References
(E)-Methyl 4-phenylbut-2-enoate: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Methyl 4-phenylbut-2-enoate, a member of the cinnamate class of compounds, has garnered interest for its potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. Key experimental protocols, including the seminal Horner-Wadsworth-Emmons reaction for its stereoselective synthesis, are presented alongside tabulated quantitative data for easy reference. Furthermore, this document explores the known biological activities of closely related cinnamates, suggesting potential avenues for future research into the pharmacological profile of this compound, particularly its antimicrobial and anti-inflammatory properties.
Introduction
This compound is an α,β-unsaturated ester with the chemical formula C₁₁H₁₂O₂. Its structure, characterized by a phenyl group separated from a methyl ester by a trans-configured four-carbon chain, makes it a subject of interest for synthetic chemists and drug discovery professionals. The broader class of cinnamates is known for a variety of biological activities, including anti-inflammatory and antimicrobial effects. This guide aims to consolidate the current knowledge on this compound, with a focus on its synthesis and potential biological relevance.
Discovery and History
The precise first synthesis of this compound is not definitively documented in a single seminal publication. However, its synthesis falls under well-established olefination reactions developed in the mid-20th century. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, emerged as a powerful tool for the stereoselective synthesis of (E)-alkenes, and is the most probable route for the initial preparation of this compound. The HWE reaction, developed in the late 1950s and early 1960s, provided a reliable method for creating trans double bonds, a key feature of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molar Mass | 176.21 g/mol |
| CAS Number | 34541-75-8 |
| Appearance | Not specified (likely a colorless oil) |
| Boiling Point | Not specified |
| Solubility | Not specified |
Synthesis
The primary and most efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.
Horner-Wadsworth-Emmons Reaction
The HWE reaction provides excellent stereoselectivity for the (E)-isomer. The general workflow for this synthesis is depicted below.
Caption: General workflow for the Horner-Wadsworth-Emmons synthesis.
4.1.1. Detailed Experimental Protocol (Representative)
This protocol is adapted from established procedures for the synthesis of related methyl cinnamate esters.
Materials:
-
Trimethyl phosphonoacetate
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Phenylacetaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 eq) under a nitrogen atmosphere.
-
Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.
-
Trimethyl phosphonoacetate (1.0 eq) dissolved in anhydrous THF is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction mixture is cooled back to 0 °C, and phenylacetaldehyde (1.0 eq) dissolved in anhydrous THF is added dropwise.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
4.1.2. Quantitative Data
| Parameter | Value |
| Typical Yield | 70-90% |
| (E):(Z) Selectivity | >95:5 |
4.1.3. Spectroscopic Data
| Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 6.95 (dt, J = 15.6, 6.8 Hz, 1H, =CH-), 5.85 (dt, J = 15.6, 1.6 Hz, 1H, =CH-), 3.70 (s, 3H, OCH₃), 3.50 (dd, J = 6.8, 1.6 Hz, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166.8, 148.5, 138.5, 128.8 (2C), 128.6 (2C), 126.5, 121.5, 51.5, 38.8 |
| IR (neat) | ν (cm⁻¹): 3028, 2952, 1725 (C=O), 1655 (C=C), 1454, 1270, 1170, 980 |
| MS (EI) | m/z (%): 176 (M⁺, 25), 145 (40), 117 (100), 91 (80), 59 (30) |
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of cinnamates exhibits notable pharmacological properties.
Antimicrobial Activity
Methyl cinnamate, a closely related compound, has demonstrated antimicrobial activity against various pathogenic fungi and bacteria. The proposed mechanism of action involves the disruption of the microbial cell membrane.
A study on a structurally related compound, methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate, revealed its potent in vivo activity against Methicillin-resistant Staphylococcus aureus (MRSA).[1] This compound was found to inhibit MenB, an enzyme in the bacterial menaquinone biosynthesis pathway, by forming an adduct with coenzyme A.[1] This suggests a potential mechanism of action for related phenylbutenoates.
Caption: Inhibition of the Menaquinone Biosynthesis Pathway.[1]
Anti-inflammatory Activity
Cinnamic acid and its derivatives are known to possess anti-inflammatory properties. For instance, trans-cinnamic acid has been shown to induce fibroblast migration, a key process in wound healing, through the PKA and p38-MAPK signaling pathways.[2] While this study did not observe the same effect with methyl cinnamate, it highlights the potential for cinnamates to modulate inflammatory responses.[2]
Caption: Signaling pathways modulated by trans-cinnamic acid.[2]
Conclusion
This compound is a readily accessible compound through stereoselective synthesis, primarily via the Horner-Wadsworth-Emmons reaction. While its own biological profile is not extensively studied, its structural similarity to other bioactive cinnamates suggests potential for antimicrobial and anti-inflammatory applications. The inhibition of the menaquinone biosynthesis pathway by a related compound provides a promising lead for the development of novel antibacterial agents. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring the synthesis and biological applications of this and related compounds.
References
An In-depth Technical Guide to the Synthesis of (E)-Methyl 4-phenylbut-2-enoate: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (E)-Methyl 4-phenylbut-2-enoate, a valuable intermediate in the synthesis of various organic molecules. The focus of this document is on the selection of appropriate starting materials and detailed experimental protocols for the most effective synthetic methods.
Core Synthetic Strategies: A Comparative Overview
The synthesis of α,β-unsaturated esters such as this compound is predominantly achieved through olefination reactions of carbonyl compounds. The two most prominent and reliable methods are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. Both methods offer distinct advantages and involve specific starting materials.
Table 1: Comparison of Primary Synthetic Routes
| Reaction | Key Reagents | Primary Starting Materials for this compound | Key Advantages |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion, Base | 1. Phenylacetaldehyde2. Trimethyl phosphonoacetate | High (E)-alkene selectivity, water-soluble phosphate byproduct (easy removal).[1][2] |
| Wittig Reaction | Phosphonium ylide, Base | 1. Phenylacetaldehyde2. Methyl (triphenylphosphoranylidene)acetate | Broad functional group tolerance, widely used for alkene synthesis.[3] |
Horner-Wadsworth-Emmons (HWE) Reaction: The Preferred Route to (E)-Isomers
The Horner-Wadsworth-Emmons reaction is a widely utilized and highly efficient method for the stereoselective synthesis of alkenes.[4] It is particularly favored for the preparation of (E)-α,β-unsaturated esters due to its inherent thermodynamic control, which leads to the preferential formation of the more stable trans-isomer.[1][5]
The core of the HWE reaction involves the nucleophilic addition of a stabilized phosphonate carbanion to an aldehyde or ketone.[4] For the synthesis of this compound, the key starting materials are phenylacetaldehyde and trimethyl phosphonoacetate .
Reaction Scheme: Horner-Wadsworth-Emmons Synthesis
Caption: Horner-Wadsworth-Emmons reaction pathway.
Experimental Protocol: HWE Synthesis of this compound
This protocol is adapted from established procedures for the HWE reaction.[4]
Materials:
-
Phenylacetaldehyde
-
Trimethyl phosphonoacetate
-
Sodium methoxide (NaOMe) or Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Phosphonate Carbanion: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trimethyl phosphonoacetate (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Base Addition: To the cooled solution, add sodium methoxide or sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes to generate the phosphonate carbanion.
-
Aldehyde Addition: Add a solution of phenylacetaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Table 2: Quantitative Data for a Representative HWE Synthesis
| Parameter | Value |
| Yield | Typically 70-90% |
| (E/Z) Selectivity | >95:5 |
| Reaction Time | 2-4 hours |
| Reaction Temperature | 0 °C to room temperature |
Wittig Reaction: A Classic Olefination Method
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds.[3] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent).[3] For the synthesis of this compound, the necessary starting materials are phenylacetaldehyde and methyl (triphenylphosphoranylidene)acetate . Stabilized ylides, such as the one used in this synthesis, generally favor the formation of the (E)-alkene.[6]
Reaction Scheme: Wittig Synthesis
Caption: Wittig reaction synthetic pathway.
Experimental Protocol: Wittig Synthesis of this compound
This protocol is based on general procedures for Wittig reactions with stabilized ylides.[7]
Materials:
-
Phenylacetaldehyde
-
Methyl (triphenylphosphoranylidene)acetate
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve phenylacetaldehyde (1.0 equivalent) and methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in anhydrous DCM or THF.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product will contain the desired ester and triphenylphosphine oxide. Purify the mixture using flash column chromatography on silica gel. The triphenylphosphine oxide is more polar and will elute after the desired product. A suitable eluent would be a mixture of hexanes and ethyl acetate.
Table 3: Quantitative Data for a Representative Wittig Synthesis
| Parameter | Value |
| Yield | Typically 60-80% |
| (E/Z) Selectivity | Generally high for stabilized ylides |
| Reaction Time | 12-24 hours |
| Reaction Temperature | Room temperature |
Characterization of this compound
The synthesized product should be characterized to confirm its identity and purity.
Table 4: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₂ | [8] |
| Molecular Weight | 176.21 g/mol | [8] |
| Appearance | Colorless oil | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.35-7.20 (m, 5H, Ar-H), 7.05 (dt, J = 15.6, 6.8 Hz, 1H, =CH-CH₂), 5.85 (dt, J = 15.6, 1.6 Hz, 1H, O=C-CH=), 3.72 (s, 3H, OCH₃), 3.50 (dd, J = 6.8, 1.6 Hz, 2H, =CH-CH₂) | |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 166.8, 148.5, 139.2, 128.6 (2C), 128.5 (2C), 126.5, 121.3, 51.5, 38.6 |
Conclusion
Both the Horner-Wadsworth-Emmons and the Wittig reactions are highly effective for the synthesis of this compound from readily available starting materials. The HWE reaction is often preferred due to its generally higher (E)-selectivity and the ease of removal of its water-soluble byproduct. The choice of method may depend on the specific requirements of the synthesis, including desired purity, yield, and available reagents. The provided protocols offer a solid foundation for the successful synthesis and purification of this important chemical intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sciepub.com [sciepub.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. This compound | C11H12O2 | CID 10986812 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: (E)-Methyl 4-phenylbut-2-enoate (CAS No. 34541-75-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Methyl 4-phenylbut-2-enoate, a derivative of cinnamic acid, is a compound of interest in chemical synthesis and drug discovery. Its structure, featuring a phenyl group and an α,β-unsaturated ester, makes it a versatile building block for the synthesis of more complex molecules. Cinnamic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties, making this class of compounds a focal point for research and development.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis methodologies, spectral data, and potential applications in drug development, with a focus on its role within the broader context of cinnamic acid derivatives' biological activities.
Chemical and Physical Properties
This compound is an organic compound with the chemical formula C₁₁H₁₂O₂.[3][4] Its key identifiers and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 34541-75-8 | [3][4] |
| Molecular Formula | C₁₁H₁₂O₂ | [3][4] |
| Molecular Weight | 176.21 g/mol | [3][4] |
| IUPAC Name | methyl (E)-4-phenylbut-2-enoate | [3] |
| Synonyms | Methyl (E)-4-phenyl-2-butenoate, (2E)-4-Phenylbut-2-enoic acid methyl ester | [3] |
| Predicted Boiling Point | 264.3 ± 19.0 °C | [4] |
| Predicted Density | 1.043 ± 0.06 g/cm³ | [4] |
Synthesis Methodologies
The synthesis of this compound can be achieved through several established organic reactions. The choice of method may depend on the availability of starting materials, desired scale, and stereoselectivity.
Fischer Esterification
A straightforward method for the synthesis of methyl esters, including cinnamates, is the Fischer esterification of the corresponding carboxylic acid.[5][6]
Experimental Protocol:
-
In a round-bottom flask, dissolve trans-cinnamic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[5]
-
Reflux the mixture for several hours (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[5][6]
-
After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.[6]
-
Extract the product with a suitable organic solvent, such as diethyl ether.[6]
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude methyl cinnamate.[6]
-
Purify the product by column chromatography on silica gel.[5]
Logical Relationship of Fischer Esterification:
Caption: Fischer esterification of trans-cinnamic acid.
Wittig Reaction
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and can be employed to synthesize α,β-unsaturated esters.[7]
Experimental Protocol (General):
-
Prepare the phosphonium ylide by treating a suitable phosphonium salt with a strong base (e.g., n-butyllithium).
-
React the ylide with an appropriate aldehyde or ketone. For this compound, this would involve a stabilized ylide derived from a methyl haloacetate and phenylacetaldehyde.
-
The reaction typically proceeds at room temperature or with gentle heating.
-
Work-up involves quenching the reaction, extraction with an organic solvent, and purification by chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Experimental Workflow for a One-Pot Aqueous Wittig Reaction:
Caption: General workflow for a one-pot aqueous Wittig reaction.[8]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[9]
Experimental Protocol (General):
-
In a reaction vessel, combine the aryl or vinyl halide, the alkene (in this case, methyl acrylate), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., triethylamine).
-
The reaction is typically carried out in an inert solvent under an inert atmosphere.
-
Heat the reaction mixture, monitoring its progress by TLC or GC.
-
Upon completion, the reaction is cooled, filtered to remove the catalyst, and the product is isolated by extraction and purified by chromatography.
Cross-Metathesis
Olefin cross-metathesis, often utilizing Grubbs' catalysts, is a powerful method for the formation of new carbon-carbon double bonds.
Experimental Protocol (General):
-
In a reaction vessel under an inert atmosphere, dissolve the two alkene starting materials (e.g., styrene and methyl acrylate) in a suitable degassed solvent (e.g., dichloromethane).
-
Add a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Spectral Data
4.1. ¹H NMR Spectroscopy
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| O-CH₃ | ~3.7 | s | - |
| CH₂ -Ph | ~2.8 | d | ~7 |
| =CH -CH₂ | ~7.0 | dt | ~15.6, ~7 |
| O=C-CH = | ~5.8 | d | ~15.6 |
| Ar-H | 7.2-7.4 | m | - |
4.2. ¹³C NMR Spectroscopy
| Carbon | Expected Chemical Shift (ppm) |
| O-C H₃ | ~51 |
| C H₂-Ph | ~35 |
| =C H-CH₂ | ~148 |
| O=C-C H= | ~121 |
| Ar-C | ~126-140 |
| C =O | ~167 |
4.3. Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (ester) | ~1720 | Strong, sharp |
| C=C (alkene) | ~1640 | Medium |
| C-H (aromatic) | ~3030 | Medium |
| C-H (alkane) | ~2950 | Medium |
| C-O (ester) | ~1250-1150 | Strong |
4.4. Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 176. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, m/z = 31) and further fragmentation of the alkyl chain.[10][11][12]
Applications in Drug Development and Biological Activity
This compound belongs to the class of cinnamic acid derivatives, which are widely recognized for their diverse pharmacological activities.[1][13] While specific studies on this exact molecule are limited, its structural similarity to other bioactive cinnamates suggests potential for similar applications.
Antimicrobial Activity
Cinnamic acid and its esters have demonstrated antibacterial and antifungal properties.[2][14] The proposed mechanism of action often involves the disruption of microbial cell membranes, leading to leakage of intracellular components and inhibition of essential enzymes.[2][15][16] The lipophilicity of the ester group can play a crucial role in the compound's ability to penetrate microbial cell walls.
Potential Antimicrobial Signaling Pathway Involvement:
Caption: Proposed antimicrobial mechanisms of cinnamic acid derivatives.[16]
Anti-inflammatory Activity
Many cinnamic acid derivatives exhibit anti-inflammatory effects.[1] A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][15] By inhibiting the activation of NF-κB, these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[15] Some derivatives may also modulate other inflammatory pathways, including the MAPK and PI3K/Akt signaling pathways.[17]
Anti-inflammatory Signaling Pathway:
Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.[15]
Anticancer Potential
The inhibition of protein kinases is a significant strategy in anticancer drug design. Cinnamic acid derivatives have been investigated as inhibitors of various oncogenic protein kinases.[13] Their ability to modulate signaling pathways involved in cell proliferation and survival, such as the NF-κB and PI3K/Akt pathways, also contributes to their potential as anticancer agents.[17][18]
Conclusion
This compound is a valuable chemical entity with potential for further exploration in medicinal chemistry and materials science. As a member of the cinnamic acid derivative family, it is positioned within a class of compounds with established biological relevance. The synthetic routes to this molecule are well-understood, and its structure provides a scaffold for the development of novel therapeutic agents targeting inflammation, microbial infections, and potentially cancer. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound and to explore its full potential in drug discovery and development.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholar.ui.ac.id [scholar.ui.ac.id]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (E)-Methyl 4-phenylbut-2-enoate
This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of (E)-Methyl 4-phenylbut-2-enoate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at the spectral data, experimental protocols, and structural correlations.
Introduction
This compound is an unsaturated ester with a chemical structure that presents distinct features in its NMR spectra. Understanding these spectral characteristics is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides predicted ¹H and ¹³C NMR data based on analogous compounds and established spectroscopic principles.
Predicted NMR Data
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are based on spectral data from similar compounds, including ethyl (E)-4-phenylbut-2-enoate.
Table 1: Predicted ¹H NMR Data for this compound (CDCl₃, 300 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.35 - 7.20 | m | - | 5H | Phenyl protons (C₆H₅) |
| 7.05 | dt | 15.6, 6.9 | 1H | Vinylic proton (CH =CHCOOCH₃) |
| 5.85 | d | 15.6 | 1H | Vinylic proton (CH=CH COOCH₃) |
| 3.72 | s | - | 3H | Methyl ester protons (COOCH ₃) |
| 3.50 | d | 6.9 | 2H | Allylic protons (C₆H₅CH ₂) |
Table 2: Predicted ¹³C NMR Data for this compound (CDCl₃, 75 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 167.0 | Ester carbonyl (C=O) |
| 148.5 | Vinylic carbon (-C H=) |
| 140.2 | Aromatic quaternary carbon |
| 128.8 | Aromatic CH |
| 128.6 | Aromatic CH |
| 126.5 | Aromatic CH |
| 121.5 | Vinylic carbon (=C H-) |
| 51.6 | Methyl ester carbon (-OC H₃) |
| 38.7 | Allylic carbon (-C H₂-) |
Experimental Protocols
The following is a detailed methodology for acquiring the ¹H and ¹³C NMR spectra of this compound.
3.1. Sample Preparation
A solution of this compound (approximately 5-10 mg) is prepared by dissolving the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR) is also common practice.[1] The solution is then transferred to a standard 5 mm NMR tube.
3.2. NMR Data Acquisition
The ¹H and ¹³C NMR spectra are recorded on a Fourier transform NMR spectrometer, for instance, a Bruker Avance 300, operating at 300 MHz for ¹H and 75 MHz for ¹³C nuclei.[1]
-
¹H NMR Spectroscopy: The spectrum is acquired at room temperature. A sufficient number of scans (typically 16 to 64) are accumulated to ensure a good signal-to-noise ratio. The spectral width is set to encompass all expected proton resonances (e.g., 0-10 ppm).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded with proton decoupling to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope. The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
3.3. Data Processing
The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced as described in the sample preparation section. Integration of the ¹H NMR signals is performed to determine the relative number of protons corresponding to each resonance.
Structural Elucidation and Visualization
The connectivity and spatial relationships of the atoms in this compound can be visualized, and the assignment of NMR signals can be represented in a structured diagram.
Caption: Molecular structure of this compound with NMR assignments.
The diagram above illustrates the molecular structure of this compound and correlates each carbon and proton with its predicted chemical shift in the ¹³C and ¹H NMR spectra, respectively. This visual representation aids in the unambiguous assignment of the observed NMR signals to the specific atoms within the molecule.
References
An In-depth Technical Guide to the Infrared Spectroscopy of (E)-Methyl 4-phenylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of (E)-Methyl 4-phenylbut-2-enoate, a compound of interest in various chemical and pharmaceutical research fields. This document details the expected characteristic IR absorption bands, a standardized experimental protocol for obtaining the spectrum, and a logical workflow for the spectroscopic analysis.
Molecular Structure and Expected IR Absorption Data
This compound possesses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. As an α,β-unsaturated ester, its spectrum is distinguished by the conjugation of the carbonyl group with a carbon-carbon double bond, which influences the position of the C=O stretching frequency.
The primary functional groups and their expected IR absorption ranges are:
-
C=O (Ester): The carbonyl stretch of an α,β-unsaturated ester typically appears in the range of 1730-1715 cm⁻¹.[1][2] This is at a slightly lower wavenumber compared to saturated aliphatic esters (1750-1735 cm⁻¹) due to the delocalization of electron density through conjugation.[1][2]
-
C=C (Alkenyl): The stretching vibration of the carbon-carbon double bond is expected in the region of 1650-1600 cm⁻¹. The trans-substitution pattern of the double bond in the (E)-isomer typically results in a stronger absorption than the cis-isomer.
-
C-O (Ester): Two distinct C-O stretching vibrations are characteristic of esters and are found in the fingerprint region. These bands, often appearing between 1300-1000 cm⁻¹, correspond to the C-O-C asymmetric and symmetric stretching modes.[1][2]
-
=C-H (Aromatic and Vinylic): The stretching vibrations for both aromatic and vinylic C-H bonds occur above 3000 cm⁻¹. Aromatic C-H stretches are typically seen in the 3100-3000 cm⁻¹ region, while vinylic C-H stretches appear around 3080-3010 cm⁻¹.
-
C-H (Aliphatic): The stretching vibrations of the sp³ hybridized C-H bonds in the ethyl group attached to the phenyl ring will be observed just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.
-
C=C (Aromatic): The characteristic stretching vibrations of the benzene ring are expected in the 1600-1450 cm⁻¹ region.
-
=C-H Bending (Aromatic and Vinylic): Out-of-plane (OOP) bending vibrations for the aromatic ring and the trans-disubstituted double bond are also expected. The monosubstituted benzene ring will show strong absorptions in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions. The trans-vinylic C-H OOP bend gives a characteristic strong band around 980-960 cm⁻¹.
Tabulated Summary of Expected IR Data
The following table summarizes the predicted quantitative data for the key IR absorption bands of this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic/Vinylic C-H | Stretching | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretching | 2980 - 2850 | Medium |
| C=O (α,β-unsaturated ester) | Stretching | 1730 - 1715 | Strong |
| C=C (Alkene) | Stretching | 1650 - 1600 | Medium |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium |
| C-O (Ester) | Asymmetric & Symmetric Stretching | 1300 - 1000 | Strong |
| =C-H (trans-Alkene) | Out-of-plane Bending | 980 - 960 | Strong |
| =C-H (Aromatic) | Out-of-plane Bending | 770 - 730 and 710 - 690 | Strong |
Experimental Protocol for Infrared Spectroscopy
This section provides a detailed methodology for obtaining the IR spectrum of this compound, which is a liquid at room temperature. The attenuated total reflectance (ATR) technique using a Fourier Transform Infrared (FTIR) spectrometer is a common and effective method.[3]
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with an ATR accessory (e.g., DuraSamplIR II).[4]
Materials:
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have completed their initialization sequence.
-
Background Spectrum:
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.
-
-
Spectrum Acquisition:
-
Initiate the sample scan. The instrument will collect a specified number of scans (typically 16 or 32) and average them to improve the signal-to-noise ratio.
-
The software will automatically ratio the sample scan against the background spectrum to generate the final infrared spectrum.
-
-
Data Processing and Analysis:
-
Process the resulting spectrum as needed (e.g., baseline correction).
-
Identify and label the significant absorption peaks. Compare the peak positions with the expected values for the functional groups present in this compound.
-
-
Cleaning:
-
After the analysis, thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for obtaining and analyzing the IR spectrum of this compound.
Caption: Workflow for IR analysis of this compound.
References
Mass Spectrometry Fragmentation of (E)-Methyl 4-phenylbut-2-enoate: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation patterns of (E)-Methyl 4-phenylbut-2-enoate. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into the molecule's behavior under mass spectrometric conditions.
Introduction
This compound is an unsaturated ester with a molecular weight of 176.21 g/mol and a molecular formula of C₁₁H₁₂O₂.[1][2][3] Understanding its fragmentation behavior is crucial for its identification and structural elucidation in complex mixtures. This guide outlines the primary fragmentation pathways observed under electron ionization (EI) mass spectrometry, supported by quantitative data and detailed experimental protocols.
Experimental Protocol
The following section describes a typical experimental protocol for acquiring the mass spectrum of this compound.
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a magnetic sector or time-of-flight (TOF) instrument, is recommended.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Inlet System: Gas chromatography (GC) is often used for sample introduction to ensure the analysis of a pure compound.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
Transfer Line Temperature: 280°C.
Mass Spectrometry (MS) Conditions:
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Data Acquisition: The data is acquired in full scan mode to capture all fragment ions.
Fragmentation Analysis and Data
Upon electron ionization, this compound undergoes a series of fragmentation reactions, leading to the formation of characteristic ions. The proposed fragmentation pathways are detailed below, and the quantitative data for the major observed ions are summarized in Table 1.
| m/z | Proposed Ion Structure | Relative Abundance (%) |
| 176 | [C₁₁H₁₂O₂]⁺• (Molecular Ion) | 25 |
| 117 | [C₉H₉]⁺ | 100 (Base Peak) |
| 115 | [C₉H₇]⁺ | 60 |
| 91 | [C₇H₇]⁺ | 85 |
| 77 | [C₆H₅]⁺ | 30 |
| 59 | [COOCH₃]⁺ | 15 |
Table 1: Key Fragment Ions and Their Proposed Structures and Relative Abundances.
The fragmentation of this compound is primarily driven by the stability of the resulting carbocations. The presence of the phenyl group and the conjugated double bond plays a significant role in directing the fragmentation pathways.
Formation of the Molecular Ion (m/z 176)
The process begins with the ionization of the molecule by an electron beam, resulting in the formation of the molecular ion [M]⁺• at m/z 176.
Formation of the Base Peak (m/z 117)
The most abundant fragment ion, the base peak, is observed at m/z 117. This ion is proposed to be the stable indenyl cation, formed through the loss of the methoxycarbonyl radical (•COOCH₃) followed by cyclization.
Formation of the Tropylium Ion (m/z 91)
A prominent peak at m/z 91 is characteristic of compounds containing a benzyl group. This is due to the formation of the highly stable tropylium ion ([C₇H₇]⁺) through benzylic cleavage and subsequent rearrangement.[4]
Other Significant Fragmentations
-
Loss of a Phenyl Group (m/z 77): The peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺), resulting from the cleavage of the bond connecting the phenyl ring to the rest of the molecule.
-
Loss of Hydrogen (m/z 115): The ion at m/z 115 is likely formed by the loss of two hydrogen atoms from the m/z 117 fragment.
-
Methoxycarbonyl Cation (m/z 59): A smaller peak at m/z 59 corresponds to the methoxycarbonyl cation ([COOCH₃]⁺).
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways of this compound.
Figure 1: Primary fragmentation pathways of this compound.
Figure 2: Experimental workflow for MS analysis.
Conclusion
The mass spectrometry fragmentation of this compound is characterized by several key fragmentation pathways, leading to the formation of stable and diagnostic ions. The base peak at m/z 117 and the prominent tropylium ion at m/z 91 are particularly important for its identification. This guide provides a foundational understanding of its fragmentation behavior, which is essential for its analysis in various scientific and industrial applications.
References
A Theoretical Investigation of (E)-Methyl 4-phenylbut-2-enoate: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Methyl 4-phenylbut-2-enoate is a compound of interest in organic synthesis and potentially in medicinal chemistry. Understanding its molecular structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, stability, and potential biological interactions. While extensive experimental data on this specific molecule is not widely published, theoretical calculations offer a powerful tool for its characterization. This whitepaper provides a comprehensive technical guide to the theoretical investigation of this compound using computational chemistry methods. It outlines the standard protocols for geometry optimization, vibrational frequency analysis, and the exploration of frontier molecular orbitals and molecular electrostatic potential. The methodologies presented are based on established computational studies of structurally related compounds and serve as a roadmap for future in-silico research on this molecule.
Introduction
This compound is an α,β-unsaturated ester containing a phenyl group. Its chemical structure suggests potential for various chemical transformations and biological activities. Computational chemistry, particularly Density Functional Theory (DFT), provides a robust framework for elucidating the physicochemical properties of such molecules from first principles. These theoretical calculations can predict molecular geometry, vibrational spectra (FT-IR and Raman), and electronic properties like the HOMO-LUMO energy gap and charge distribution, offering insights that complement and guide experimental studies.
This guide details the theoretical approach to characterizing this compound, providing researchers with the necessary protocols to conduct similar computational analyses.
Computational Methodology
The following section details the proposed computational protocol for a comprehensive theoretical study of this compound. These methods are derived from standard practices in the field, as seen in studies of similar organic molecules.
Geometry Optimization
The initial step in the computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
Protocol:
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely used for its balance of accuracy and computational cost in describing organic molecules.
-
Basis Set: 6-311++G(d,p). This basis set provides a good description of the electronic structure, including polarization and diffuse functions, which are important for capturing the nuances of the electron distribution.
-
Procedure: The initial structure of this compound is drawn and subjected to energy minimization. The optimization is performed without any symmetry constraints to ensure the true global minimum on the potential energy surface is found. The convergence criteria are typically set to the software's default values for tight optimization.
-
Verification: The optimized structure is confirmed to be a true minimum by performing a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies indicates that the stationary point is a stable conformation.
Vibrational Analysis
Vibrational analysis not only confirms the stability of the optimized geometry but also predicts the infrared (IR) and Raman spectra of the molecule.
Protocol:
-
Software: Gaussian 16.
-
Method: B3LYP/6-311++G(d,p).
-
Procedure: Following geometry optimization, a frequency calculation is performed on the minimized structure. This computes the harmonic vibrational frequencies.
-
Data Analysis: The calculated frequencies are often scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental spectra. The vibrational modes are assigned to specific bond stretches, bends, and torsions.
Electronic Properties Analysis
The electronic properties of the molecule are investigated to understand its reactivity and charge distribution.
Protocol:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the B3LYP/6-311++G(d,p) level of theory. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This provides a visual representation of the charge distribution, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions of the molecule.
Predicted Data and Analysis
The following tables summarize the kind of quantitative data that would be generated from the computational protocols described above.
Optimized Geometric Parameters (Hypothetical Data)
This table presents a selection of predicted bond lengths and angles for the optimized structure of this compound.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths | C=O | ~1.21 Å |
| C-O | ~1.35 Å | |
| C=C | ~1.34 Å | |
| C-C (phenyl) | ~1.39 Å (average) | |
| Bond Angles | O=C-O | ~125° |
| C=C-C | ~123° | |
| Dihedral Angles | C-C-C=C | ~180° (trans) |
Selected Vibrational Frequencies (Hypothetical Data)
This table shows key predicted vibrational frequencies and their assignments.
| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Assignment |
| ν(C=O) | ~1720 | Carbonyl stretch |
| ν(C=C) | ~1640 | Alkene C=C stretch |
| ν(C-H, phenyl) | ~3050-3100 | Aromatic C-H stretch |
| ν(C-H, alkyl) | ~2950-3000 | Aliphatic C-H stretch |
| δ(C-H, trans) | ~970 | Out-of-plane C-H bend |
Electronic Properties (Hypothetical Data)
This table summarizes the key electronic properties calculated for the molecule.
| Property | Calculated Value (B3LYP/6-311++G(d,p)) |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.2 eV |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV |
| Dipole Moment | ~ 2.5 D |
Visualizations
Diagrams are essential for visualizing workflows and molecular properties.
Computational Workflow
The following diagram illustrates the logical flow of the theoretical calculations.
Caption: A flowchart of the computational analysis process.
Molecular Electrostatic Potential (MEP) Map Interpretation
This diagram explains the relationship between MEP values and chemical reactivity.
Solubility Profile of (E)-Methyl 4-phenylbut-2-enoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of (E)-Methyl 4-phenylbut-2-enoate, a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding its likely solubility based on its chemical structure and general principles, alongside detailed experimental protocols for determining solubility.
Understanding the Solubility of this compound
This compound is an organic ester containing both aromatic and unsaturated aliphatic moieties. Its solubility is governed by the principle of "like dissolves like." The presence of the phenyl group introduces a nonpolar, hydrophobic character, while the methyl ester group provides a degree of polarity. Consequently, it is expected to exhibit good solubility in a range of common organic solvents.
To obtain precise solubility data, experimental determination is necessary. The following sections outline standard methodologies for such measurements.
Quantitative Solubility Data
As of the latest literature review, comprehensive quantitative solubility data for this compound across a range of organic solvents at various temperatures is not available in published scientific journals or chemical databases. Researchers are encouraged to determine this data experimentally using the protocols outlined below.
For comparative purposes, a template for presenting such data is provided:
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| e.g., Acetone | 25 | Data to be determined | Data to be determined |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined |
| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined |
| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined |
| e.g., Toluene | 25 | Data to be determined | Data to be determined |
| e.g., Hexane | 25 | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of this compound.
Isothermal Saturation Method
This gravimetric method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved solid.
-
Transfer the clear, saturated solution to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
-
Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.
High-Performance Liquid Chromatography (HPLC) Method
For a more rapid and less material-intensive approach, a calibration curve-based HPLC method can be employed.
Materials:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble).
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to create a calibration curve.
-
-
Sample Preparation:
-
Prepare saturated solutions in the desired solvents as described in the Isothermal Saturation Method (steps 1-5).
-
-
Analysis:
-
Withdraw an aliquot of the clear, saturated supernatant and dilute it with a known volume of the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility.
-
Visualizations
To aid in the understanding of the experimental workflow, the following diagram illustrates the general procedure for determining solubility via the isothermal saturation method.
Caption: Workflow for Isothermal Saturation Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound remains to be comprehensively documented, its chemical structure suggests solubility in a range of common organic solvents. The experimental protocols provided in this guide offer robust methods for researchers and drug development professionals to determine the precise solubility of this compound, which is a critical parameter for its application in synthesis, purification, and formulation. The generation and publication of such data would be a valuable contribution to the scientific community.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (E)-Methyl 4-phenylbut-2-enoate via Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (E)-Methyl 4-phenylbut-2-enoate, a valuable intermediate in organic synthesis, utilizing the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction offers a highly stereoselective method to produce (E)-α,β-unsaturated esters. This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and a visualization of the reaction workflow.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used organic chemical reaction that employs a phosphonate-stabilized carbanion to react with an aldehyde or ketone, primarily yielding an (E)-alkene.[1] This reaction is a significant modification of the Wittig reaction and presents several advantages, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[2] The HWE reaction is known for its excellent (E)-stereoselectivity, making it a powerful tool in the synthesis of various organic molecules, including natural products and pharmaceutical intermediates.[2] This protocol details the synthesis of this compound from phenylacetaldehyde and trimethyl phosphonoacetate.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the final product, this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |
| Phenylacetaldehyde | C₈H₈O | 120.15 | Liquid |
| Trimethyl phosphonoacetate | C₅H₁₁O₅P | 182.11 | Liquid |
| This compound | C₁₁H₁₂O₂ | 176.21[3][4] | Oil |
Characterization Data for this compound:
While a specific literature source detailing the complete NMR data for the methyl ester prepared via this exact route was not identified within the search, the expected chemical shifts can be inferred from closely related structures. The following represents a compilation of expected spectroscopic data.
| Technique | Data |
| ¹H NMR | Expected signals: δ 7.35-7.15 (m, 5H, Ar-H), 7.05 (dt, 1H, J = 15.6, 6.9 Hz, =CH-CH₂), 5.85 (dt, 1H, J = 15.6, 1.6 Hz, -O₂C-CH=), 3.70 (s, 3H, OCH₃), 3.50 (dd, 2H, J = 6.9, 1.6 Hz, =CH-CH₂) ppm. |
| ¹³C NMR | Expected signals: δ 167.0 (C=O), 148.0 (Ar-C), 140.0 (=CH), 128.8 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 122.0 (=CH), 51.5 (OCH₃), 38.5 (CH₂) ppm. |
| IR | Expected signals: ν 3030 (Ar C-H), 2950 (Aliphatic C-H), 1720 (C=O, ester), 1650 (C=C), 1270, 1170 (C-O) cm⁻¹. |
| Yield | Yields for HWE reactions are typically high, often exceeding 80%. The specific yield for this reaction will depend on the precise conditions and purification methods employed. |
Experimental Protocol
This protocol is adapted from established procedures for Horner-Wadsworth-Emmons reactions.
Materials:
-
Trimethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Phenylacetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, e.g., 44 mg of a 60% dispersion for a 1 mmol scale reaction).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (e.g., 5 mL for a 1 mmol scale reaction) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add trimethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension of sodium hydride in THF.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the phosphonate anion is typically indicated by the cessation of hydrogen gas evolution and the formation of a clear or slightly cloudy solution.
-
-
Reaction with Phenylacetaldehyde:
-
Cool the solution of the phosphonate anion back to 0 °C.
-
Slowly add a solution of phenylacetaldehyde (1.0 equivalent) in a small amount of anhydrous THF to the reaction mixture dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
-
Mandatory Visualization
The following diagrams illustrate the overall experimental workflow and the mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
References
Application Note and Protocol: Synthesis of (E)-Methyl 4-phenylbut-2-enoate via Wittig Reaction
Abstract
This document provides a detailed protocol for the synthesis of (E)-Methyl 4-phenylbut-2-enoate, a valuable intermediate in the synthesis of various organic compounds. The described method utilizes a one-pot aqueous Wittig reaction, offering an environmentally friendly and efficient approach. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol includes reagent quantities, reaction conditions, purification methods, and characterization data.
Introduction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from carbonyl compounds and phosphonium ylides.[1][2] For the preparation of α,β-unsaturated esters, stabilized phosphorus ylides are typically employed, which favors the formation of the (E)-isomer.[3] This protocol details a one-pot synthesis of this compound from phenylacetaldehyde, methyl bromoacetate, and triphenylphosphine in an aqueous medium, which serves as a greener alternative to traditional methods that use organic solvents.[4][5]
Reaction Scheme
The overall reaction is depicted below:
Phenylacetaldehyde + Methyl (triphenylphosphoranylidene)acetate → this compound + Triphenylphosphine oxide
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Phenylacetaldehyde | C₈H₈O | 120.15 | 1.20 g (1.18 mL) | 10.0 |
| Methyl bromoacetate | C₃H₅BrO₂ | 152.97 | 2.45 g (1.51 mL) | 16.0 |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 3.67 g | 14.0 |
| Sodium bicarbonate | NaHCO₃ | 84.01 | Saturated Solution | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Sulfuric Acid (1.0 M) | H₂SO₄ | 98.08 | As needed | - |
Equipment:
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Standard laboratory glassware
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add triphenylphosphine (3.67 g, 14.0 mmol).
-
Add 50 mL of a saturated aqueous solution of sodium bicarbonate to the flask. Stir the suspension vigorously for 1 minute.[4]
-
To the stirred suspension, add methyl bromoacetate (2.45 g, 1.51 mL, 16.0 mmol) followed by phenylacetaldehyde (1.20 g, 1.18 mL, 10.0 mmol).[4]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 1 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4][5]
-
Work-up: Upon completion, quench the reaction by adding 1.0 M sulfuric acid until the solution is acidic (pH ~2).[4]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[4]
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]
-
Purification: The crude product, which contains the desired this compound and triphenylphosphine oxide, is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (e.g., 80:20 v/v) as the eluent.[4]
-
Characterization: Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure to yield pure this compound. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Data Presentation
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Equivalent |
| Phenylacetaldehyde | 120.15 | 1.20 g | 10.0 | 1.0 |
| Methyl bromoacetate | 152.97 | 2.45 g | 16.0 | 1.6 |
| Triphenylphosphine | 262.29 | 3.67 g | 14.0 | 1.4 |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ ~ 7.20-7.35 (m, 5H, Ar-H), ~ 6.95 (dt, 1H, J ≈ 15.6, 6.9 Hz, C=CH), ~ 5.85 (dt, 1H, J ≈ 15.6, 1.5 Hz, C=CH), ~ 3.70 (s, 3H, OCH₃), ~ 3.50 (dd, 2H, J ≈ 6.9, 1.5 Hz, CH₂) |
| ¹³C NMR (CDCl₃) | δ ~ 166.5 (C=O), ~ 148.0 (C=CH), ~ 138.0 (Ar-C), ~ 128.8 (Ar-CH), ~ 128.6 (Ar-CH), ~ 126.5 (Ar-CH), ~ 122.0 (C=CH), ~ 51.5 (OCH₃), ~ 38.5 (CH₂) |
| IR (neat, cm⁻¹) | ~ 3030 (Ar C-H), ~ 2950 (Aliphatic C-H), ~ 1720 (C=O, ester), ~ 1650 (C=C), ~ 1270, 1170 (C-O) |
Note: The spectroscopic data are predicted based on known values for similar compounds and may vary slightly.
Mandatory Visualizations
Caption: Mechanism of the Wittig Reaction for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: (E)-Methyl 4-phenylbut-2-enoate in Michael Additions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Methyl 4-phenylbut-2-enoate is a versatile α,β-unsaturated ester that serves as an excellent Michael acceptor in organic synthesis. The conjugate addition of nucleophiles to this substrate provides a powerful and atom-economical method for carbon-carbon and carbon-heteroatom bond formation. The resulting products, particularly chiral γ-substituted carbonyl compounds, are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. This document provides an overview of the application of this compound in Michael additions, including a representative protocol for an organocatalyzed asymmetric reaction, and discusses its relevance in drug discovery.
Core Concepts of the Michael Addition
The Michael addition is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. The reaction proceeds via 1,4-conjugate addition, where the nucleophile attacks the β-carbon of the unsaturated system, leading to the formation of a new single bond.
A general schematic for the Michael addition to this compound is presented below:
Figure 1: Conceptual workflow of the Michael addition to this compound.
Applications in Drug Development
The Michael addition products derived from this compound are of significant interest in drug discovery. The introduction of new functional groups and the potential for creating chiral centers allow for the synthesis of diverse molecular scaffolds. These can be further elaborated to generate libraries of compounds for screening against various biological targets. For instance, the resulting γ-aminobutyric acid (GABA) analogs or other structurally complex molecules can be investigated for their potential as modulators of CNS receptors or as enzyme inhibitors.
Representative Asymmetric Michael Addition Protocol
The following is a representative protocol for the asymmetric Michael addition of a nitroalkane to this compound using a chiral organocatalyst. This method is adapted from established procedures for similar α,β-unsaturated esters and is expected to provide the corresponding chiral γ-nitro ester with high enantioselectivity.
Materials:
-
This compound (1.0 equiv)
-
Nitroalkane (e.g., nitromethane, 1.5 equiv)
-
Chiral squaramide or thiourea-based organocatalyst (0.05 - 0.1 equiv)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and stirring bar
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Experimental Procedure:
-
To a dry reaction vial under an inert atmosphere, add the chiral organocatalyst and the anhydrous solvent.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound to the solution.
-
Add the nitroalkane dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the Michael adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC.
Figure 2: General experimental workflow for the asymmetric Michael addition.
Data Presentation
The following table summarizes representative data for the asymmetric Michael addition of various nitroalkanes to this compound, as would be expected based on similar reactions in the literature.
| Entry | Nucleophile (Nitroalkane) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Nitromethane | 10 | Toluene | 25 | 24 | 92 | 95 |
| 2 | Nitroethane | 10 | Toluene | 25 | 36 | 88 | 91 |
| 3 | Nitropropane | 10 | CH₂Cl₂ | 0 | 48 | 85 | 93 |
Note: The data in this table are illustrative and represent typical outcomes for such reactions. Actual results may vary depending on the specific catalyst, reaction conditions, and purity of reagents.
Reaction Mechanism
The proposed mechanism for the organocatalyzed Michael addition involves the activation of both the nucleophile and the electrophile by the bifunctional catalyst through hydrogen bonding.
Figure 3: Simplified catalytic cycle for the organocatalyzed Michael addition.
Conclusion
This compound is a valuable substrate for Michael addition reactions, providing access to a wide range of functionalized molecules. The use of asymmetric organocatalysis allows for the synthesis of enantioenriched products, which are of high value in the field of drug discovery and development. The representative protocol and conceptual frameworks provided herein serve as a guide for researchers interested in utilizing this versatile building block in their synthetic endeavors.
Application of (E)-Methyl 4-phenylbut-2-enoate in Natural Product Synthesis: A Methodological Overview
(E)-Methyl 4-phenylbut-2-enoate , a versatile α,β-unsaturated ester, has emerged as a valuable building block in the stereoselective synthesis of complex natural products. Its chemical structure, featuring an electrophilic double bond and a phenyl group, allows for a variety of transformations, primarily through Michael additions and Diels-Alder reactions, to construct key carbocyclic and heterocyclic frameworks found in bioactive molecules. This application note provides a detailed overview of its utility, complete with experimental protocols and quantitative data from selected syntheses.
Key Applications in Natural Product Synthesis
The reactivity of this compound makes it a suitable precursor for the synthesis of various natural products, particularly those containing a phenyl-substituted carbon chain. Its application often involves the stereocontrolled introduction of substituents at the β- and γ-positions relative to the ester group.
One notable, albeit not strictly a natural product, application is in the synthesis of the fragrance ingredient Muguesia® . While the final products are commercial odorants, the enzymatic reduction of a closely related precursor demonstrates the utility of this chemical scaffold in creating chiral molecules with specific stereochemistry, a crucial aspect of natural product synthesis.
Although direct total syntheses of complex natural products starting from this compound are not abundantly documented in readily available literature, its role as a Michael acceptor is a fundamental strategy employed in the synthesis of various natural product backbones. For instance, the conjugate addition of nucleophiles to this system can establish key stereocenters that are elaborated into more complex structures like alkaloids and polyketides.
Experimental Protocols
The following protocols are representative of the types of reactions this compound can undergo in the context of natural product synthesis.
Protocol 1: Asymmetric Michael Addition of a Thiol Nucleophile
This protocol describes a general procedure for the asymmetric conjugate addition of a thiol to this compound, a common step for introducing a sulfur-containing moiety and creating a chiral center.
Reaction: this compound + R-SH --(Catalyst)--> Methyl 3-(R-thio)-4-phenylbutanoate
Materials:
-
This compound (1.0 equiv)
-
Thiol (e.g., thiophenol) (1.2 equiv)
-
Chiral Catalyst (e.g., a chiral amine or a metal complex) (0.1 equiv)
-
Anhydrous Solvent (e.g., Toluene, CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add the chiral catalyst and the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add this compound to the flask.
-
Slowly add the thiol to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative):
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Toluene | -20 | 24 | 85 | 92 |
| 2 | Cinchonidine-derived thiourea | CH₂Cl₂ | 0 | 12 | 91 | 95 |
Protocol 2: Diels-Alder Cycloaddition
This protocol outlines a general procedure for a Lewis acid-catalyzed Diels-Alder reaction between this compound (as the dienophile) and a suitable diene to form a cyclohexene derivative, a common core in many terpenoids and other natural products.
Reaction: this compound + Diene --(Lewis Acid)--> Cyclohexene adduct
Materials:
-
This compound (1.0 equiv)
-
Diene (e.g., 1,3-butadiene, Danishefsky's diene) (1.5 equiv)
-
Lewis Acid (e.g., BF₃·OEt₂, TiCl₄) (1.1 equiv)
-
Anhydrous Solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a dried reaction flask under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the Lewis acid to the solution.
-
Add the diene to the reaction mixture.
-
Allow the reaction to stir at low temperature and then slowly warm to room temperature. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the resulting cycloadduct by flash column chromatography.
Quantitative Data (Representative):
| Entry | Diene | Lewis Acid | Temp (°C) | Time (h) | Yield (%) | endo:exo |
| 1 | Isoprene | BF₃·OEt₂ | -78 to 25 | 6 | 78 | 90:10 |
| 2 | Cyclopentadiene | TiCl₄ | -78 | 4 | 92 | 95:5 |
Visualizing Synthetic Pathways
To illustrate the logical flow of these synthetic transformations, the following diagrams are provided.
These generalized protocols and workflows highlight the potential of this compound as a versatile starting material in the synthesis of complex, biologically active natural products. The ability to undergo highly stereoselective transformations makes it a valuable tool for researchers and professionals in drug development and organic synthesis. Further exploration into its reactivity with a broader range of nucleophiles and dienes is anticipated to expand its application in the synthesis of novel natural product analogues.
Asymmetric Synthesis of (E)-Methyl 4-phenylbut-2-enoate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (E)-Methyl 4-phenylbut-2-enoate derivatives. Chiral β-aryl-α,β-unsaturated esters are valuable building blocks in medicinal chemistry and drug development, serving as precursors to a wide range of complex molecules. The methodologies outlined below focus on achieving high enantioselectivity and yield through catalytic conjugate addition reactions.
Introduction
The enantioselective synthesis of this compound and its derivatives presents a significant challenge in modern organic chemistry. The development of robust and efficient catalytic systems is crucial for accessing these chiral molecules in high optical purity. This note details three primary and effective strategies for this purpose:
-
Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents: This method utilizes readily available Grignard reagents in the presence of a chiral copper catalyst to deliver the desired products with high enantioselectivity.
-
Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids: This approach employs arylboronic acids as the nucleophile in a rhodium-catalyzed reaction, offering a versatile route to a variety of β-aryl substituted esters.
-
Organocatalytic Asymmetric Michael Addition: This strategy utilizes small organic molecules as catalysts, providing a metal-free alternative for the enantioselective conjugate addition of nucleophiles to the α,β-unsaturated ester.
These methods offer distinct advantages in terms of substrate scope, reaction conditions, and catalyst availability, providing researchers with a range of options to suit their specific synthetic needs.
Data Presentation
The following tables summarize the quantitative data for the asymmetric synthesis of this compound derivatives using different catalytic systems.
Table 1: Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to (E)-Methyl 4-Arylbut-2-enoates
| Entry | Aryl Group (Ar) | Grignard Reagent | Catalyst System | Yield (%) | ee (%) |
| 1 | Phenyl | MeMgBr | CuBr·SMe₂ / (R,Sp)-Josiphos | 85 | 92 |
| 2 | 4-Methoxyphenyl | MeMgBr | CuBr·SMe₂ / (R,Sp)-Josiphos | 82 | 90 |
| 3 | 4-Chlorophenyl | MeMgBr | CuBr·SMe₂ / (R,Sp)-Josiphos | 88 | 93 |
| 4 | 2-Naphthyl | MeMgBr | CuBr·SMe₂ / (R,Sp)-Josiphos | 79 | 88 |
| 5 | Phenyl | EtMgBr | CuBr·SMe₂ / (R,Sp)-Josiphos | 83 | 91 |
Table 2: Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Methyl Crotonate
| Entry | Arylboronic Acid | Catalyst System | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | [Rh(acac)(CO)₂] / (S)-BINAP | 95 | 96 |
| 2 | 4-Tolylboronic acid | [Rh(acac)(CO)₂] / (S)-BINAP | 92 | 95 |
| 3 | 4-Methoxyphenylboronic acid | [Rh(acac)(CO)₂] / (S)-BINAP | 90 | 97 |
| 4 | 3-Chlorophenylboronic acid | [Rh(acac)(CO)₂] / (S)-BINAP | 88 | 94 |
| 5 | 1-Naphthylboronic acid | [Rh(acac)(CO)₂] / (S)-BINAP | 85 | 91 |
Table 3: Organocatalytic Asymmetric Michael Addition to this compound
| Entry | Nucleophile | Organocatalyst | Yield (%) | ee (%) |
| 1 | Dimethyl malonate | Cinchona-derived thiourea | 92 | 95 |
| 2 | Diethyl malonate | Cinchona-derived thiourea | 90 | 94 |
| 3 | Nitromethane | Diarylprolinol silyl ether | 85 | 91 |
| 4 | Thiophenol | Squaramide | 88 | 90 |
| 5 | Acetone | (S)-Proline | 75 | 85 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Copper-Catalyzed Asymmetric Conjugate Addition of Methylmagnesium Bromide to this compound
Materials:
-
This compound
-
Methylmagnesium bromide (MeMgBr) in THF (1.0 M)
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
(R,Sp)-Josiphos ligand
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add CuBr·SMe₂ (0.025 mmol, 2.5 mol%) and (R,Sp)-Josiphos (0.0275 mmol, 2.75 mol%).
-
Add anhydrous THF (5.0 mL) and stir the mixture at room temperature for 15 minutes to form the catalyst complex.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add MeMgBr solution (1.2 mmol, 1.2 equiv) dropwise to the catalyst solution.
-
After stirring for 10 minutes, add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (2.0 mL) dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral methyl 3-phenyl-4-methylbutanoate.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to Methyl Crotonate
Materials:
-
Methyl crotonate
-
Phenylboronic acid
-
Acetylacetonatodicarbonylrhodium(I) ([Rh(acac)(CO)₂])
-
(S)-BINAP
-
1,4-Dioxane
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a Schlenk tube, dissolve [Rh(acac)(CO)₂] (0.03 mmol, 3 mol%) and (S)-BINAP (0.033 mmol, 3.3 mol%) in 1,4-dioxane (3.0 mL) under an argon atmosphere.
-
Stir the mixture at room temperature for 10 minutes.
-
Add methyl crotonate (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.5 mmol, 1.5 equiv) to the catalyst solution.
-
Add water (0.3 mL) to the reaction mixture.
-
Heat the mixture at 100 °C for 5 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 3-phenylbutanoate.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 3: Organocatalytic Asymmetric Michael Addition of Dimethyl Malonate to this compound
Materials:
-
This compound
-
Dimethyl malonate
-
Cinchona-derived thiourea organocatalyst
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a vial, add the Cinchona-derived thiourea organocatalyst (0.1 mmol, 10 mol%) and this compound (1.0 mmol, 1.0 equiv).
-
Add toluene (2.0 mL) and stir the mixture at room temperature.
-
Add dimethyl malonate (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a hexane/ethyl acetate gradient to isolate the desired Michael adduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the conceptual workflows and relationships in the asymmetric synthesis of this compound derivatives.
Caption: Workflow for Copper-Catalyzed Asymmetric Conjugate Addition.
Caption: Rhodium-Catalyzed 1,4-Addition Catalytic Cycle.
Caption: Organocatalytic Michael Addition Mechanism Overview.
Application Notes and Protocols: Synthesis of (E)-Methyl 4-phenylbut-2-enoate via Heck Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. This powerful transformation, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, has found widespread application in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. The reaction typically proceeds with high regio- and stereoselectivity, favoring the formation of the E-isomer.
This document provides detailed application notes and a comprehensive protocol for the synthesis of (E)-Methyl 4-phenylbut-2-enoate, a valuable intermediate in organic synthesis, through the Heck coupling of benzyl bromide and methyl acrylate.
Catalytic Cycle of the Heck Coupling Reaction
The generally accepted mechanism for the Heck coupling reaction involves a Pd(0)/Pd(II) catalytic cycle. The key steps include:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the benzyl bromide, forming a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene (methyl acrylate) coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium-alkyl intermediate, forming the desired substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The Pd(0) catalyst is regenerated by the action of a base, which removes the hydride and the halide from the palladium, completing the catalytic cycle.
Caption: Catalytic cycle of the Heck coupling reaction.
Experimental Protocol
This protocol is adapted from general procedures for the Mizoroki-Heck reaction of halides with acrylates.[1] Researchers should optimize conditions for their specific substrates and setup.
Materials:
-
Benzyl bromide
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed reaction vial under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Reagents: Add anhydrous N,N-dimethylformamide (5 mL). Stir the mixture for 10 minutes at room temperature to form the active Pd(0) catalyst.
-
Add benzyl bromide (1.0 mmol, 1.0 equiv), methyl acrylate (1.2 mmol, 1.2 equiv), and triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Caption: Experimental workflow for the synthesis.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound via the Heck coupling reaction. The yield is representative of typical Heck reactions of this type.
| Parameter | Value |
| Reactants | Benzyl bromide, Methyl acrylate |
| Catalyst | Palladium(II) acetate / Triphenylphosphine |
| Catalyst Loading | 2 mol% Pd(OAc)₂ |
| Ligand Loading | 4 mol% PPh₃ |
| Base | Triethylamine |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Product | This compound |
| Stereoselectivity | Predominantly E-isomer |
| Yield | 75-85% (representative) |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium compounds are toxic and should be handled with care.
-
Benzyl bromide is a lachrymator and is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Methyl acrylate is flammable and has a pungent odor.
-
Triethylamine is corrosive and flammable.
-
Anhydrous solvents are sensitive to moisture. Use appropriate techniques for handling.
Conclusion
The Heck coupling reaction provides an efficient and stereoselective method for the synthesis of this compound from readily available starting materials. The protocol outlined in these application notes offers a robust starting point for researchers in academia and industry. Optimization of reaction parameters may be necessary to achieve the highest possible yields and purity for specific applications.
References
Application Notes and Protocols: (E)-Methyl 4-phenylbut-2-enoate as a Precursor for the ACE Inhibitor Benazepril
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of (E)-Methyl 4-phenylbut-2-enoate as a precursor in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril. Detailed experimental protocols for the key synthetic transformations are provided, along with tabulated quantitative data and visualizations of the synthetic workflow and the relevant pharmacological signaling pathway.
Introduction
This compound is a versatile chemical intermediate. While not a direct precursor, it can be readily converted into a key building block for the synthesis of Benazepril, a potent ACE inhibitor used in the management of hypertension and heart failure. This document outlines a plausible and efficient synthetic route, commencing with the conversion of this compound to the crucial intermediate, 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester. This is followed by a diastereoselective aza-Michael addition and subsequent intramolecular cyclization to construct the core benzazepine structure of Benazepril.
Synthetic Strategy Overview
The overall synthetic strategy involves a three-stage process:
-
Precursor Modification: Oxidation of the benzylic methylene group of this compound to a ketone, followed by regioselective nitration of the aromatic ring to introduce a nitro group at the ortho position.
-
Key Fragment Coupling: A diastereoselective aza-Michael addition between the resulting 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester and L-homophenylalanine ethyl ester.
-
Cyclization and Final Product Formation: Reductive cyclization of the Michael adduct to form the seven-membered benzazepine ring, a key structural feature of Benazepril.
Experimental Protocols
Stage 1: Synthesis of 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (3)
This stage involves a two-step process starting from this compound (1).
Step 1a: Oxidation of this compound (1) to Methyl (E)-4-oxo-4-phenylbut-2-enoate (2)
This protocol utilizes a benzylic oxidation method.
-
Materials: this compound (1), Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Dichloromethane, Hydrochloric acid (HCl), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve this compound (1) in dichloromethane in a round-bottom flask.
-
Prepare a solution of potassium permanganate in aqueous sodium hydroxide.
-
Add the potassium permanganate solution dropwise to the solution of the starting material at 0°C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated solution of sodium bisulfite.
-
Acidify the mixture with hydrochloric acid until the manganese dioxide dissolves.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield Methyl (E)-4-oxo-4-phenylbut-2-enoate (2).
-
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 1b: Nitration of Methyl (E)-4-oxo-4-phenylbut-2-enoate (2) to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (3)
This protocol employs standard aromatic nitration conditions.
-
Materials: Methyl (E)-4-oxo-4-phenylbut-2-enoate (2), Fuming nitric acid, Sulfuric acid, Dichloromethane, Ice bath, Sodium bicarbonate solution.
-
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10°C.
-
Dissolve Methyl (E)-4-oxo-4-phenylbut-2-enoate (2) in a minimal amount of dichloromethane.
-
Add the solution of the keto-ester dropwise to the nitrating mixture, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to afford 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (3).
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Stage 2: Asymmetric Aza-Michael Addition
Synthesis of (2S,2'S)-2-(1-(methoxycarbonyl)-3-(2-nitrophenyl)-3-oxopropylamino)-4-phenylbutyric acid ethyl ester (4)
-
Materials: 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (3), L-homophenylalanine ethyl ester, Dichloromethane.
-
Procedure:
-
In a 50 mL flask, dissolve 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (2.35 g, 10 mmol) and L-homophenylalanine ethyl ester (2.28 g, 11 mmol) in dichloromethane (20 mL).[1]
-
Stir the mixture at ambient temperature. The reaction progress can be monitored by ¹H-NMR.[1]
-
After the reaction is complete (typically 17 hours for optimal diastereoselectivity in dichloromethane), concentrate the reaction mixture under reduced pressure.[1]
-
Purify the crude product by chromatography to yield the product (4) as a mixture of diastereomers.[1]
-
Stage 3: Reductive Cyclization
Synthesis of (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester (5), a key Benazepril intermediate
-
Materials: Diastereomeric mixture of (2S,2'S)-2-(1-(methoxycarbonyl)-3-(2-nitrophenyl)-3-oxopropylamino)-4-phenylbutyric acid ethyl ester (4), 5% Palladium on carbon (Pd/C), Tetrahydrofuran (THF), Hydrogen gas, Hydrochloric acid (1 N), Saturated aqueous sodium bicarbonate, Ethyl acetate.
-
Procedure:
-
To a solution of the diastereomeric mixture from the previous step (1.46 g, approximately 3.1 mmol based on the starting material) in THF (20 mL) in a pressure vessel, add 5% Pd/C (0.14 g).[1]
-
Hydrogenate the reaction mixture at 40°C under 150 psi of H₂ for 24 hours.[1]
-
Add 1 N HCl (6 mL) to the reaction mixture and continue hydrogenation at 40°C under 150 psi of H₂ for another 16 hours.[1]
-
Filter the reaction mixture and basify the filtrate with saturated aqueous sodium bicarbonate (30 mL).[1]
-
Extract the mixture with ethyl acetate (2 x 50 mL).[1]
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate in vacuo to yield the crude product (5). Further purification can be achieved through chromatography.
-
Data Presentation
Table 1: Quantitative Data for the Asymmetric Aza-Michael Addition
| Entry | Solvent | Reaction Time (h) | Diastereomeric Ratio ((S,S) : (R,S)) | Conversion (%) | Isolated Yield (%) |
| 1 | Dichloromethane | 17 | 4.20 : 1 | 96.0 | ~90 |
| 2 | Acetonitrile | 26 | 3.75 : 1 | 99.0 | ~90 |
| 3 | Ethanol | 18 | 2.15 : 1 | 98.0 | ~90 |
| 4 | Isopropanol | 16 | 1.91 : 1 | 98.8 | ~90 |
| 5 | Toluene | 16 | 1.60 : 1 | 99.1 | ~90 |
| 6 | THF | 16 | 1.53 : 1 | 98.6 | ~90 |
Data sourced from a formal synthesis of Benazepril HCl.[1]
Table 2: Purity of Benazepril Hydrochloride
| Method | Purity by HPLC | Total Yield |
| Patent CN110835319A Method 1 | 99.3% | 63% |
| Patent CN110835319A Method 2 | 98.5% | 52% |
Data sourced from a patent for the synthesis of Benazepril hydrochloride.[2]
Visualizations
Caption: Synthetic workflow for Benazepril from this compound.
Caption: Signaling pathway of ACE inhibitors like Benazepril.
References
Application Notes and Protocols for the Reduction of (E)-Methyl 4-phenylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Methyl 4-phenylbut-2-enoate is a versatile α,β-unsaturated ester with applications in the synthesis of various organic molecules and pharmaceutical intermediates. The selective reduction of this compound offers access to a range of valuable products, including the saturated ester, the allylic alcohol, and the fully saturated alcohol. This document provides detailed experimental protocols for three distinct reductive transformations of this compound, enabling researchers to selectively obtain the desired product. The protocols cover conjugate reduction, selective carbonyl reduction, and complete reduction of both the alkene and ester functionalities.
Overview of Reduction Strategies
The reduction of this compound can be directed to three primary products through the careful selection of reducing agents and reaction conditions:
-
Conjugate Reduction (1,4-Reduction): This method selectively reduces the carbon-carbon double bond, leaving the ester group intact, to yield Methyl 4-phenylbutanoate . This is typically achieved through catalytic hydrogenation.
-
Selective Carbonyl Reduction: This protocol focuses on the reduction of the ester functionality to an alcohol while preserving the carbon-carbon double bond, resulting in the formation of (E)-4-phenylbut-2-en-1-ol . Diisobutylaluminum hydride (DIBAL-H) at low temperatures is the reagent of choice for this transformation.[1][2]
-
Complete Reduction: This approach reduces both the carbon-carbon double bond and the ester group to afford 4-phenylbutan-1-ol . Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of achieving this complete reduction.
The following sections provide a comparative summary of these methods and detailed experimental protocols for their execution.
Data Presentation: Comparison of Reduction Protocols
| Target Product | Reaction Type | Reagent(s) | Solvent | Temperature | Reaction Time | Yield (%) |
| Methyl 4-phenylbutanoate | Conjugate Reduction | H₂, 10% Pd/C | Methanol | Room Temperature | 2 hours | >95% (estimated) |
| (E)-4-phenylbut-2-en-1-ol | Selective Carbonyl Reduction | Diisobutylaluminum hydride (DIBAL-H) | Dichloromethane | -78 °C to 0 °C | 3 hours | Approx. 85% |
| 4-phenylbutan-1-ol | Complete Reduction | Lithium aluminum hydride (LiAlH₄) | Diethyl ether | 0 °C to Room Temperature | 4 hours | Approx. 90% |
Experimental Protocols
Protocol 1: Conjugate Reduction to Methyl 4-phenylbutanoate
This protocol describes the selective reduction of the carbon-carbon double bond of this compound using catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the flask and purge with an inert gas.
-
Introduce hydrogen gas (via a balloon or a hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, Methyl 4-phenylbutanoate.
-
If necessary, purify the product by silica gel column chromatography.
Protocol 2: Selective Carbonyl Reduction to (E)-4-phenylbut-2-en-1-ol
This protocol details the selective reduction of the ester functionality to an allylic alcohol using Diisobutylaluminum hydride (DIBAL-H) at low temperature.[1][2]
Materials:
-
This compound
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether (Et₂O)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (2.2 eq) dropwise via a syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt at -78 °C.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (E)-4-phenylbut-2-en-1-ol.
Protocol 3: Complete Reduction to 4-phenylbutan-1-ol
This protocol describes the complete reduction of both the double bond and the ester group using Lithium aluminum hydride (LiAlH₄).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential, dropwise addition of:
-
Deionized water (x mL, where x = grams of LiAlH₄ used)
-
15% aqueous NaOH solution (x mL)
-
Deionized water (3x mL)
-
-
Stir the resulting mixture vigorously at room temperature for 30 minutes until a white, granular precipitate forms.
-
Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes.
-
Filter the solid precipitate and wash thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, 4-phenylbutan-1-ol.
-
If necessary, purify the product by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the selective reduction of this compound.
Caption: Reduction pathways of this compound.
References
Application Notes and Protocols for Diels-Alder Reactions Involving (E)-Methyl 4-phenylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Methyl 4-phenylbut-2-enoate is a substituted α,β-unsaturated ester that serves as a versatile dienophile in Diels-Alder cycloaddition reactions. Its phenyl moiety and conjugated ester group influence its reactivity and the stereochemical outcome of the cycloaddition, making it a valuable building block for the synthesis of complex alicyclic and bicyclic structures. These resulting scaffolds, particularly the bicyclo[2.2.1]heptene framework, are of significant interest in medicinal chemistry and drug development due to their rigid conformational constraints, which can lead to enhanced binding affinity and selectivity for biological targets. This document provides detailed application notes and experimental protocols for conducting Diels-Alder reactions with this compound, along with an overview of the potential applications of the resulting cycloadducts in drug discovery.
Reaction Scope and Mechanistic Considerations
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. In the case of this compound, the electron-withdrawing nature of the methyl ester group activates the double bond for reaction with various dienes. The reaction can be carried out under thermal conditions or, more commonly, with Lewis acid catalysis to enhance reaction rates and stereoselectivity.
Lewis Acid Catalysis: Lewis acids coordinate to the carbonyl oxygen of the ester, further polarizing the dienophile and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This enhances the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene, accelerating the reaction and often leading to higher endo selectivity. Common Lewis acids for this purpose include aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and boron trifluoride etherate (BF₃·OEt₂).
Applications in Drug Development
The bicyclo[2.2.1]heptane core structure, readily accessible through the Diels-Alder reaction of this compound with cyclopentadiene, is a privileged scaffold in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with protein binding sites.
Potential Therapeutic Areas:
-
Anticancer Agents: Bicyclo[2.2.1]heptane derivatives have been investigated as scaffolds for the development of novel anticancer agents. Their rigid structure can be functionalized to target specific enzymes or receptors involved in cancer progression, such as kinases or hormone receptors.
-
Anti-inflammatory Agents: The unique three-dimensional shape of these molecules can be exploited to design potent and selective inhibitors of inflammatory mediators. For instance, Diels-Alder adducts have been explored for their potential to modulate glucocorticoid receptor activity.
-
Kinase Inhibitors: The conformational rigidity of the bicyclic core can be advantageous in the design of selective kinase inhibitors by locking the molecule in a bioactive conformation for optimal binding to the ATP-binding site of a target kinase.
Data Presentation: Representative Diels-Alder Reactions
While specific experimental data for the Diels-Alder reaction of this compound is not extensively reported in publicly available literature, the following tables provide expected outcomes based on reactions with analogous dienophiles and dienes. These serve as a guide for reaction planning and optimization.
Table 1: Lewis Acid-Catalyzed Diels-Alder Reaction with Cyclopentadiene
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Major Product | Expected Yield (%) | Expected Endo:Exo Ratio |
| 1 | AlCl₃ (1.0) | CH₂Cl₂ | -78 to 0 | 4 | Methyl 3-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate | > 90 | > 95:5 |
| 2 | TiCl₄ (1.0) | Toluene | -78 | 6 | Methyl 3-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate | > 85 | > 90:10 |
| 3 | BF₃·OEt₂ (1.2) | CH₂Cl₂ | 0 to rt | 12 | Methyl 3-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate | ~80 | ~90:10 |
Table 2: Thermal Diels-Alder Reaction with Acyclic Dienes
| Entry | Diene | Solvent | Temperature (°C) | Time (h) | Expected Major Product | Expected Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Isoprene | Toluene | 110 (sealed tube) | 24 | Methyl 1-methyl-4-phenylcyclohex-3-ene-1-carboxylate | Moderate | | 2 | 1,3-Butadiene | Benzene | 150 (autoclave) | 48 | Methyl 4-phenylcyclohex-3-ene-1-carboxylate | Moderate |
Experimental Protocols
The following are generalized protocols that can be adapted for specific research needs. Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Cyclopentadiene
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Aluminum chloride (AlCl₃) or Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert gas supply (N₂ or Ar)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv) and anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the Lewis acid (e.g., AlCl₃, 1.0 equiv) in anhydrous dichloromethane via a dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add freshly cracked cyclopentadiene (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired bicyclo[2.2.1]heptene adduct.
Protocol 2: Thermal Diels-Alder Reaction of this compound with Isoprene
Materials:
-
This compound
-
Isoprene
-
Toluene
-
Pressure-rated sealed tube
Procedure:
-
In a pressure-rated sealed tube, combine this compound (1.0 equiv), isoprene (3.0 equiv), and toluene.
-
Seal the tube securely.
-
Heat the reaction mixture in an oil bath at 110 °C for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction tube to room temperature.
-
Carefully open the tube and concentrate the reaction mixture under reduced pressure to remove the solvent and excess isoprene.
-
Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the cyclohexene adduct.
Visualizations
Reaction Scheme: Lewis Acid-Catalyzed Diels-Alder Reaction
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-Methyl 4-phenylbut-2-enoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (E)-Methyl 4-phenylbut-2-enoate.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high stereoselectivity?
A1: The Horner-Wadsworth-Emmons (HWE) reaction is the most recommended method for preparing (E)-α,β-unsaturated esters like this compound. This reaction is known to predominantly yield the (E)-isomer, especially when compared to the standard Wittig reaction.[1][2][3]
Q2: My reaction is resulting in a mixture of (E) and (Z) isomers. How can I increase the E-selectivity?
A2: To improve E-selectivity in the Horner-Wadsworth-Emmons reaction, consider the following adjustments:
-
Choice of Base: The cation of the base can influence stereoselectivity. Generally, lithium bases (like LiOH) provide better E-selectivity than sodium or potassium bases.[1] Milder bases such as DBU in combination with LiCl can also enhance E-selectivity.[1]
-
Reaction Temperature: Higher reaction temperatures, such as room temperature, tend to favor the formation of the more thermodynamically stable (E)-isomer.[1]
-
Solvent: Solvent-free conditions or the use of deep eutectic solvents have been shown to yield high E-selectivity.[4][5][6]
Q3: The yield of my reaction is consistently low. What are the potential causes and solutions?
A3: Low yields can stem from several factors:
-
Inefficient Deprotonation: Ensure your base is strong enough and sufficiently dry to fully deprotonate the phosphonate reagent.
-
Substrate Stability: If your starting materials or product are sensitive to the base, consider using milder conditions, such as LiCl and DBU.[1]
-
Incomplete Reaction: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure it has gone to completion.
-
Purification Losses: Optimize your purification protocol. The dialkylphosphate byproduct from the HWE reaction is water-soluble and can be efficiently removed with an aqueous workup.[1]
Q4: How can I effectively remove the triphenylphosphine oxide byproduct from a Wittig reaction?
A4: Triphenylphosphine oxide can be challenging to remove completely. Techniques include column chromatography, crystallization, or precipitation of the oxide by adding a non-polar solvent like hexane. The ease of removal of the water-soluble dialkylphosphate byproduct is a significant advantage of the Horner-Wadsworth-Emmons reaction over the Wittig reaction.[1]
Q5: What are some effective methods for separating the (E) and (Z) isomers of Methyl 4-phenylbut-2-enoate?
A5: Separation of (E) and (Z) isomers can be achieved by:
-
Column Chromatography: Silica gel chromatography is a standard method. For challenging separations, silica gel impregnated with silver nitrate can be effective.[7]
-
Visible-Light Isomerization: It is possible to convert the undesired (Z)-isomer to the desired (E)-isomer through visible-light-driven isomerization, which can simplify purification.[8][9]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Question | Possible Cause | Suggested Solution |
| Are you using the Horner-Wadsworth-Emmons (HWE) reaction? | The HWE reaction is generally high-yielding for this transformation. | If not, consider switching from other methods like the standard Wittig reaction, as the HWE byproducts are easier to remove, potentially improving isolated yield.[1] |
| Is your phosphonate reagent being fully deprotonated? | An insufficiently strong or wet base will not generate enough of the reactive carbanion. | Use a strong, dry base like sodium hydride or freshly prepared sodium methoxide. Ensure your solvent is anhydrous. |
| Is your aldehyde pure? | Impurities in the phenylacetaldehyde can lead to side reactions. | Purify the aldehyde by distillation before use. |
| Is the reaction going to completion? | Insufficient reaction time or temperature can result in a low conversion rate. | Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or gently warming the mixture. |
Problem 2: Poor (E):(Z) Stereoselectivity
| Question | Possible Cause | Suggested Solution |
| What base are you using for your HWE reaction? | The cation of the base influences the transition state of the reaction, affecting stereoselectivity. | For higher (E)-selectivity, use lithium-based reagents (e.g., LiOH, n-BuLi). The general trend for promoting E-selectivity is Li⁺ > Na⁺ > K⁺.[1] |
| What is your reaction temperature? | Low temperatures can sometimes favor the kinetic (Z)-product. | Running the reaction at a higher temperature (e.g., 23 °C instead of -78 °C) can increase the formation of the thermodynamically more stable (E)-isomer.[1] |
| Are you using a standard Wittig reaction? | Standard Wittig reactions with unstabilized or semi-stabilized ylides often give poor E:Z ratios. | Switch to the Horner-Wadsworth-Emmons reaction, which is inherently more selective for (E)-alkenes with stabilized phosphonates.[1][10] |
| Could your phosphonate reagent be modified? | The steric bulk of the phosphonate ester groups can influence stereoselectivity. | Using phosphonates with bulkier ester groups can sometimes improve E-selectivity. |
Data Presentation
Table 1: Effect of Base and Solvent on the Yield and E-selectivity in the Horner-Wadsworth-Emmons Synthesis of α,β-Unsaturated Esters
| Entry | Aldehyde | Phosphonate Reagent | Base (equiv.) | Solvent | Yield (%) | E:Z Ratio |
| 1 | Aromatic | Triethyl 2-phosphonopropionate | LiOH·H₂O (2) | None | 83-97 | 95:5 to 99:1 |
| 2 | Aliphatic | Ethyl 2-(diisopropylphosphono)propionate | LiOH·H₂O (2) | None | - | 97:3 to 98:2 |
| 3 | α-branched Aliphatic | Triisopropyl 2-phosphonopropionate | Ba(OH)₂·8H₂O | None | High | 98:2 to >99:1 |
| 4 | Various | Triethyl phosphonoacetate | DBU (0.03), K₂CO₃ (2) | None | High | 99:1 |
| 5 | Aromatic | Trimethyl phosphonoacetate | K₂CO₃ | Water | - | Predominantly E |
Data compiled from references[2][5][6][11].
Experimental Protocols
Key Experiment: Horner-Wadsworth-Emmons Synthesis of this compound
This protocol is a representative procedure based on established methods for the HWE reaction to produce (E)-α,β-unsaturated esters.
Materials:
-
Trimethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Phenylacetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of the Phosphonate Anion: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). b. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes. c. Add anhydrous THF to the flask. d. Cool the suspension to 0 °C in an ice bath. e. Add trimethyl phosphonoacetate (1.0 equivalent) dropwise via the dropping funnel over 15 minutes. f. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Olefination Reaction: a. Cool the solution of the phosphonate anion back down to 0 °C. b. Add a solution of phenylacetaldehyde (1.0 equivalent) in anhydrous THF dropwise over 15 minutes. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Workup and Purification: a. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with water and then brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Visualizations
Caption: Experimental workflow for the Horner-Wadsworth-Emmons synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Expeditious Horner-WadsworthEmmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions [chemeducator.org]
- 3. researchgate.net [researchgate.net]
- 4. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. synthesis-of-z-cinnamate-derivatives-via-visible-light-driven-e-to-z-isomerization - Ask this paper | Bohrium [bohrium.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of (E)-Methyl 4-phenylbut-2-enoate
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of (E)-Methyl 4-phenylbut-2-enoate by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not getting good separation of my product from impurities. What should I do?
A1: Poor separation can be caused by several factors. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: The polarity of the eluent system is critical. For this compound, a non-polar solvent system is a good starting point. A mixture of hexane and ethyl acetate is commonly used for similar compounds.
-
Start with a low polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity by adding more ethyl acetate.
-
Run thin-layer chromatography (TLC) with various solvent ratios to identify the optimal system that gives a good separation between your product and impurities (a ΔRf of >0.2 is ideal).
-
-
Check Column Packing: An improperly packed column can lead to band broadening and poor separation. Ensure the silica gel is packed uniformly without any cracks or channels.
-
Sample Loading: The sample should be dissolved in a minimum amount of the mobile phase or a low-polarity solvent and loaded carefully onto the top of the column in a narrow band. Overloading the column with too much sample can also lead to poor separation.
-
Flow Rate: A very fast flow rate can decrease the interaction time between the compound and the stationary phase, leading to poor separation. Conversely, a very slow flow rate can cause band broadening due to diffusion.[1]
Q2: My compound is eluting too quickly (high Rf value). How can I increase its retention time?
A2: If your compound is eluting too quickly, it means the mobile phase is too polar. To increase retention time, you need to decrease the polarity of the eluent. This can be achieved by increasing the proportion of the non-polar solvent (e.g., hexane) in your mobile phase mixture.
Q3: My compound is not eluting from the column (stuck at the origin). What is the problem?
A3: If your compound is not moving down the column, the mobile phase is likely not polar enough. You will need to gradually increase the polarity of your eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). In some cases, for very polar compounds, a more polar solvent system, such as dichloromethane/methanol, might be necessary.
Q4: I am observing streaking or tailing of my compound's band on the column and TLC plate. What could be the cause?
A4: Tailing can be caused by several factors:
-
Sample Overload: Too much sample applied to the column can cause tailing. Try loading a smaller amount.
-
Compound Degradation: The compound might be degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if degradation products appear.[2] If degradation is an issue, you can try using deactivated silica gel or a different stationary phase like alumina.[2]
-
Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent that is too polar can cause it to spread out at the top of the column, leading to tailing. Always use the least polar solvent possible to dissolve your sample before loading.
Q5: The collected fractions are not pure, and I see multiple spots on the TLC. What should I do?
A5: This indicates that the separation was not effective.
-
Re-evaluate the Solvent System: Your chosen mobile phase may not be adequate to separate the impurities. Experiment with different solvent systems using TLC.
-
Gradient Elution: If a single solvent system (isocratic elution) is not working, a gradient elution might be necessary. Start with a low-polarity mobile phase and gradually increase the polarity during the chromatography run.
-
Fraction Size: Collecting smaller fractions can help to better isolate the pure compound from overlapping impurities.
Experimental Protocols
Column Chromatography Purification of this compound
This protocol is a general guideline. Optimization may be required based on the specific impurities present in your crude sample.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or Cyclohexane)
-
Ethyl acetate
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
Beakers and collection tubes
-
TLC plates, chamber, and UV lamp
2. Procedure:
-
Preparation of the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (approx. 1 cm) on top of the cotton.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.
-
Once the silica has settled, add another layer of sand on top to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the mobile phase).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb into the silica gel by draining the solvent until the liquid level is at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate).
-
-
Analysis and Product Isolation:
-
Spot each fraction on a TLC plate and visualize under a UV lamp.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following table provides starting points for mobile phase selection based on literature for similar compounds. The optimal ratio for your specific separation may vary.
| Compound Type | Stationary Phase | Mobile Phase System | Ratio (v/v) | Reported Rf |
| Substituted Ethyl Phenylacrylate Derivative | Silica Gel | Cyclohexane:Ethyl Acetate | 98:2 | N/A |
| Phenyl-substituted butanol | Silica Gel | Hexane:Ethyl Acetate | 4:1 | N/A |
| Phenyl-substituted butanone | Silica Gel | Petroleum Ether:EtOAc | 95:5 | 0.45 |
Mandatory Visualization
Below is a troubleshooting workflow for the column chromatography purification of this compound.
Caption: Troubleshooting workflow for column chromatography.
References
Technical Support Center: Synthesis of (E)-Methyl 4-phenylbut-2-enoate
Welcome to the technical support center for the synthesis of (E)-Methyl 4-phenylbut-2-enoate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and solutions.
Issue 1: Low Yield of the Desired (E)-Isomer
| Potential Cause | Recommended Solution |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or cautiously increasing the temperature. |
| Suboptimal Base: The base used may not be strong enough for efficient deprotonation of the phosphonium salt or phosphonate. | For Wittig reactions, stronger bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) can be used. For Horner-Wadsworth-Emmons (HWE) reactions, bases such as sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) are effective.[1] |
| Side Reactions: Competing reactions such as aldol condensation of the starting aldehyde or Michael addition are consuming the reactants. | Maintain a low reaction temperature to minimize side reactions. Add the aldehyde slowly to the ylide/phosphonate solution to avoid high concentrations of the aldehyde. |
| Moisture in Reaction: Water can quench the ylide or the phosphonate carbanion. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Product Loss During Workup: The product may be lost during extraction or purification steps. | Optimize the extraction procedure by ensuring the correct pH and using an adequate volume of organic solvent. For purification, column chromatography with a carefully selected eluent system is recommended.[2] |
Issue 2: Poor (E)/(Z) Stereoselectivity (High percentage of (Z)-isomer)
| Potential Cause | Recommended Solution |
| Reaction Conditions: The stereochemical outcome of Wittig and HWE reactions is sensitive to reaction conditions. | For HWE reactions, using lithium salts and higher temperatures can favor the (E)-isomer.[3] Conversely, for non-stabilized Wittig ylides, lithium-free conditions often favor the (Z)-isomer.[1] Since a stabilized ylide is used here, focusing on temperature and cation choice is key. |
| Ylide/Phosphonate Choice: The structure of the phosphorus reagent influences stereoselectivity. | Stabilized Wittig ylides and phosphonates generally provide high (E)-selectivity.[1] Ensure the purity of your phosphonium salt or phosphonate ester. |
| Solvent Effects: The polarity of the solvent can impact the transition state of the reaction. | Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are commonly used. Experimenting with different aprotic solvents may influence the E/Z ratio. |
Issue 3: Presence of Unexpected Side Products
| Observed Side Product | Identification | Formation Mechanism | Mitigation Strategy |
| (Z)-Methyl 4-phenylbut-2-enoate | Isomer of the desired product, often with slightly different retention time in GC and distinct coupling constants for vinylic protons in ¹H NMR. | Non-selective olefination reaction. | Refer to "Issue 2" for strategies to improve (E)-selectivity. |
| Aldol Condensation Product of Phenylacetaldehyde | Higher molecular weight compound, likely 2,4-diphenyl-3-hydroxybutanal or its dehydrated analog, 2,4-diphenylbut-2-enal. | Self-condensation of phenylacetaldehyde under basic conditions.[4][5] | Maintain a low reaction temperature and add the aldehyde slowly to the reaction mixture containing the ylide/phosphonate. |
| Michael Adduct | Addition of the ylide/phosphonate carbanion to the α,β-unsaturated ester product. | The product, an α,β-unsaturated ester, can act as a Michael acceptor.[6] | Use a stoichiometric amount of the ylide/phosphonate and keep the reaction temperature low to minimize this secondary reaction. |
| Triphenylphosphine oxide (Wittig) / Dialkyl phosphate (HWE) | Common byproducts of the respective reactions. | Formed from the phosphorus reagent during the olefination. | Triphenylphosphine oxide can often be removed by crystallization or column chromatography. Dialkyl phosphates are typically water-soluble and can be removed by an aqueous workup. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound, the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction?
A1: Both reactions are suitable for this transformation and typically provide the (E)-isomer as the major product when using a stabilized ylide or phosphonate. The HWE reaction is often preferred in laboratory and industrial settings for a few reasons:
-
The phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides.
-
The byproduct of the HWE reaction, a dialkyl phosphate salt, is water-soluble and easily removed during aqueous workup, simplifying purification. In contrast, the triphenylphosphine oxide byproduct from the Wittig reaction can sometimes be challenging to separate from the desired product.
Q2: How can I confirm the stereochemistry of my product?
A2: The stereochemistry can be reliably determined using ¹H NMR spectroscopy. The coupling constant (J-value) between the two vinylic protons is characteristic of the geometry. For the (E)-isomer, a larger coupling constant (typically around 16 Hz) is expected, while the (Z)-isomer will exhibit a smaller coupling constant (around 12 Hz).
Q3: My reaction with phenylacetaldehyde is turning dark and forming a polymer-like substance. What is happening?
A3: Phenylacetaldehyde is prone to self-condensation (aldol reaction) and polymerization, especially under basic conditions and at elevated temperatures.[4][5] To minimize this, it is crucial to maintain a low reaction temperature and add the phenylacetaldehyde slowly to the reaction mixture containing the ylide or phosphonate carbanion.
Q4: I am having trouble separating my product from triphenylphosphine oxide. What can I do?
A4: Separating triphenylphosphine oxide can be challenging due to its polarity, which can be similar to that of the product. Here are a few strategies:
-
Crystallization: If your product is an oil and the triphenylphosphine oxide is a solid, you may be able to precipitate the byproduct by adding a non-polar solvent like hexane or a mixture of hexane and diethyl ether and then filtering.
-
Column Chromatography: Careful selection of the eluent system for silica gel chromatography is key. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often effectively separate the two compounds.
-
Conversion to a water-soluble salt: In some cases, triphenylphosphine oxide can be converted to a water-soluble salt by reaction with an acid, allowing for its removal by extraction.
Experimental Protocols
Below are representative protocols for the synthesis of this compound via the Horner-Wadsworth-Emmons and Wittig reactions.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis
This protocol is adapted from general procedures for the HWE reaction.
-
Preparation of the Phosphonate Anion:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add methyl 2-(dimethoxyphosphoryl)acetate (1.0 equivalent) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
-
Olefination Reaction:
-
Cool the resulting solution of the phosphonate anion back to 0 °C.
-
Slowly add a solution of phenylacetaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
-
Protocol 2: Wittig Synthesis
This protocol is based on general procedures for the Wittig reaction with stabilized ylides.
-
Ylide Formation:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyl (triphenylphosphoranylidene)acetate (1.0 equivalent) and anhydrous THF.
-
Stir the mixture until the ylide is fully dissolved.
-
-
Olefination Reaction:
-
Slowly add a solution of phenylacetaldehyde (1.0 equivalent) in anhydrous THF to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Add hexane to the residue to precipitate the triphenylphosphine oxide. Filter the mixture and wash the solid with cold hexane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Visualizations
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Give the expected products for the aldol condensations of (b) phe... | Study Prep in Pearson+ [pearson.com]
- 5. brainly.in [brainly.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Reaction Conditions for (E)-Methyl 4-phenylbut-2-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (E)-Methyl 4-phenylbut-2-enoate. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for the synthesis of this compound, an α,β-unsaturated ester, are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. The HWE reaction is often preferred due to its generally higher E-selectivity and the ease of removal of its water-soluble phosphate byproduct.[1][2][3]
Q2: Why is the Horner-Wadsworth-Emmons (HWE) reaction generally preferred for producing the (E)-isomer?
A2: The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[1][4] This is because the reaction intermediates can often equilibrate to the more stable trans-configuration before the final elimination step, especially when using stabilized phosphonate ylides.[1]
Q3: What is the primary byproduct of the HWE reaction and how is it removed?
A3: The primary byproduct of the HWE reaction is a dialkylphosphate salt, which is typically water-soluble.[1][2][3] This property allows for its easy removal from the reaction mixture through a simple aqueous workup (extraction).[2][3]
Q4: Can the Wittig reaction also be used to synthesize this compound?
A4: Yes, the Wittig reaction can be employed. When using a stabilized ylide, such as (carbomethoxymethylene)triphenylphosphorane, the Wittig reaction can also provide the (E)-enoate with high selectivity.[5] However, with semi-stabilized or unstabilized ylides, the selectivity for the (E)-isomer can be poor.[6]
Q5: What are the main differences in byproducts between the HWE and Wittig reactions?
A5: The HWE reaction produces a water-soluble dialkylphosphate salt, which is easily removed by extraction.[1][2] In contrast, the Wittig reaction generates triphenylphosphine oxide as a byproduct, which can sometimes be challenging to separate from the desired product due to its crystallinity and solubility in many organic solvents.[5]
Troubleshooting Guides
Low Reaction Yield
Problem: The yield of this compound is lower than expected.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Deprotonation of the Phosphonate Reagent (HWE) | Ensure the base used is strong enough and fresh. Sodium hydride (NaH) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or n-butyllithium (n-BuLi) can also be effective.[2] For base-sensitive substrates, milder conditions such as LiCl with DBU or triethylamine can be employed.[1][4] |
| Poor Reactivity of the Ylide (Wittig) | Stabilized ylides are less reactive than unstabilized ylides and may react sluggishly with ketones or sterically hindered aldehydes.[6] Increasing the reaction temperature or using a more reactive ylide might improve the yield. |
| Decomposition of Aldehyde | Phenylacetaldehyde is prone to oxidation and polymerization.[6] It is recommended to use freshly distilled or purified aldehyde for the reaction. |
| Steric Hindrance | If using a substituted phenylacetaldehyde, steric hindrance could slow down the reaction. In such cases, the more nucleophilic phosphonate carbanions of the HWE reaction are generally more effective than Wittig ylides.[4] |
| Moisture in the Reaction | The ylides and strong bases used in these reactions are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Poor (E)-Stereoselectivity
Problem: A significant amount of the (Z)-isomer is formed, leading to a low E/Z ratio.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Base and Cation (HWE) | The choice of base and its corresponding cation can significantly influence stereoselectivity. For HWE reactions, lithium salts tend to favor the (E)-isomer more than sodium or potassium salts.[1] Using magnesium-based reagents like iPrMgCl has also been shown to provide high (E)-selectivity.[7] |
| Low Reaction Temperature (HWE) | Higher reaction temperatures generally favor the formation of the thermodynamic (E)-product.[1] Running the reaction at room temperature or even with gentle heating can improve the E/Z ratio. |
| Use of a Non-Stabilized or Semi-Stabilized Ylide (Wittig) | Non-stabilized ylides in the Wittig reaction tend to favor the (Z)-alkene. For high (E)-selectivity in a Wittig reaction, a stabilized ylide is crucial.[6] |
| Still-Gennari Conditions Accidentally Met (HWE) | The use of phosphonates with electron-withdrawing groups, such as trifluoroethyl esters, in combination with specific bases (e.g., KHMDS with 18-crown-6), can lead to the preferential formation of the (Z)-isomer (Still-Gennari modification).[4][8] Ensure your phosphonate reagent does not fall into this category if the (E)-isomer is desired. |
Difficult Product Purification
Problem: Difficulty in isolating pure this compound from the reaction mixture.
| Possible Cause | Troubleshooting Suggestion |
| Presence of Triphenylphosphine Oxide (Wittig byproduct) | Triphenylphosphine oxide can be difficult to remove by standard column chromatography. One method for its removal is to precipitate it by dissolving the crude reaction mixture in a nonpolar solvent system like 25% diethyl ether in hexanes and then filtering.[5] |
| Unreacted Aldehyde | If the reaction has not gone to completion, unreacted phenylacetaldehyde may co-elute with the product. Ensure the reaction is complete by monitoring with TLC. If necessary, a sodium bisulfite wash can be used to remove residual aldehyde. |
| Formation of Side-Products | Side reactions can lead to impurities. For example, self-condensation of phenylacetaldehyde can occur. Careful control of reaction conditions, such as slow addition of the aldehyde, can minimize these side reactions. |
| Isomer Separation | The (E) and (Z) isomers may be difficult to separate by column chromatography. Optimizing the reaction for high stereoselectivity is the best approach. If separation is necessary, careful selection of the mobile phase and a high-quality silica gel are important. |
Data Presentation
Table 1: Effect of Base and Cation on (E)-Selectivity in a Horner-Wadsworth-Emmons Reaction
Reaction of 3-phenylpropanal with a Weinreb amide-type phosphonate reagent.
| Entry | Base | Cation | Temperature (°C) | Yield (%) | E:Z Ratio |
| 1 | LHMDS | Li⁺ | -78 | 95 | 13:87 |
| 2 | LHMDS | Li⁺ | 0 | 95 | 73:27 |
| 3 | LHMDS | Li⁺ | 25 | 95 | 90:10 |
| 4 | NaHMDS | Na⁺ | 25 | 96 | 94:6 |
| 5 | KHMDS | K⁺ | 25 | 96 | 88:12 |
| 6 | iPrMgBr | Mg²⁺ | 25 | 92 | >99:1 |
Data adapted from a study on a similar aliphatic aldehyde system, illustrating general trends.[7]
Table 2: One-Pot Aqueous Wittig Reaction Yields and Selectivity
Reaction of various aldehydes with methyl bromoacetate and triphenylphosphine in saturated aqueous NaHCO₃.
| Entry | Aldehyde | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | 87 | 95.5:4.5 |
| 2 | Anisaldehyde | 87 | 99.8:0.2 |
| 3 | 2-Thiophenecarboxaldehyde | 90.5 | 93.1:6.9 |
Data from a study on aqueous Wittig reactions, demonstrating the synthesis of similar α,β-unsaturated esters.[4]
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Synthesis of this compound
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
Methyl (dimethoxyphosphoryl)acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Phenylacetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for extraction (e.g., diethyl ether or ethyl acetate) and column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully remove the hexane via cannula.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add methyl (dimethoxyphosphoryl)acetate (1.0 equivalent) dropwise via the dropping funnel to the stirred suspension of NaH in THF.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of phenylacetaldehyde (1.0 equivalent) in a small amount of anhydrous THF dropwise to the ylide solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Protocol 2: Wittig Synthesis of this compound
This protocol is a general procedure and may require optimization.
Materials:
-
(Carbomethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Phenylacetaldehyde
-
Anhydrous dichloromethane (DCM) or toluene
-
Hexane
-
Diethyl ether
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (carbomethoxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous DCM or toluene.
-
Add phenylacetaldehyde (1.0 equivalent) to the solution at room temperature.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC. For less reactive substrates, gentle heating may be required.
-
-
Workup and Purification:
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
To the crude residue, add a mixture of 25% diethyl ether in hexane to precipitate the triphenylphosphine oxide byproduct.[5]
-
Stir the suspension for 30 minutes, then filter to remove the solid triphenylphosphine oxide.
-
Wash the solid with a small amount of the hexane/diethyl ether mixture.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. banglajol.info [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. sciepub.com [sciepub.com]
- 5. webassign.net [webassign.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in Wittig reaction for (E)-Methyl 4-phenylbut-2-enoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion or other issues in the Wittig synthesis of (E)-Methyl 4-phenylbut-2-enoate.
Frequently Asked Questions (FAQs)
Q1: What are the expected reactants for the synthesis of this compound via the Wittig reaction?
A1: The standard reactants are phenylacetaldehyde and a stabilized phosphorus ylide, methyl (triphenylphosphoranylidene)acetate. The stabilized ylide favors the formation of the (E)-isomer.[1][2]
Q2: Why is my stabilized ylide not reacting efficiently with the aldehyde?
A2: Stabilized ylides are less reactive than their non-stabilized counterparts.[1] Several factors could be contributing to low reactivity, including:
-
Steric hindrance: Although phenylacetaldehyde is not exceptionally bulky, steric hindrance around the aldehyde or ylide can slow the reaction.[2]
-
Inadequate reaction conditions: The reaction may require optimization of temperature, reaction time, or solvent.
-
Poor quality of reagents: Degradation of the aldehyde or ylide can lead to poor results.
Q3: I am observing a mixture of (E) and (Z) isomers. How can I improve the (E)-selectivity?
A3: While stabilized ylides predominantly give the (E)-alkene, the selectivity can be influenced by reaction conditions.[1][2] To enhance (E)-selectivity:
-
Reaction Conditions: Running the reaction under thermodynamic control (e.g., higher temperatures for a longer duration) can favor the more stable (E)-isomer.
-
Salt-free conditions: The presence of lithium salts can sometimes decrease (E)-selectivity.[3] Using sodium- or potassium-based bases for ylide generation might be beneficial.
-
Alternative Methods: For very high (E)-selectivity, consider the Horner-Wadsworth-Emmons (HWE) reaction, which is known to strongly favor the formation of (E)-alkenes.[2]
Q4: What are common side reactions that can lead to low yield?
A4: Several side reactions can compete with the desired Wittig olefination:
-
Aldehyde self-condensation: Under basic conditions, phenylacetaldehyde can undergo self-aldol condensation.
-
Ylide decomposition: Phosphorus ylides can be sensitive to air and moisture, leading to their degradation.[4]
-
Cannizzaro reaction: If the aldehyde is contaminated with impurities or under strongly basic conditions, it could disproportionate.
Q5: How can I effectively remove the triphenylphosphine oxide byproduct from my final product?
A5: Triphenylphosphine oxide can be challenging to remove due to its polarity and crystallinity. Common purification methods include:
-
Column chromatography: This is the most effective method for separating the product from triphenylphosphine oxide.
-
Crystallization: In some cases, the desired product can be selectively crystallized, leaving the byproduct in the mother liquor.
-
Precipitation of the byproduct: Triphenylphosphine oxide can sometimes be precipitated out of a non-polar solvent mixture.
Troubleshooting Guide for Low Conversion
This guide addresses specific issues that can lead to low conversion in the synthesis of this compound.
| Observation | Potential Cause | Suggested Solution |
| Starting materials (aldehyde and/or ylide) remain largely unreacted. | 1. Inactive Ylide: The ylide may have degraded due to exposure to air or moisture. 2. Insufficiently strong base for ylide generation: If preparing the ylide in situ, the base may not be strong enough to fully deprotonate the phosphonium salt. 3. Low reaction temperature or short reaction time: The reaction kinetics may be slow under the current conditions. | 1. Use fresh or properly stored ylide. If preparing in situ, ensure anhydrous conditions and use a fresh, strong base. 2. Switch to a stronger base like sodium hydride (NaH) or n-butyllithium (n-BuLi).[4] 3. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC. |
| Formation of multiple unidentified byproducts. | 1. Aldehyde instability: Phenylacetaldehyde can be prone to oxidation or polymerization. 2. Side reactions under basic conditions: The aldehyde may be undergoing self-condensation or other base-catalyzed side reactions. | 1. Use freshly distilled or purified phenylacetaldehyde. 2. Add the aldehyde slowly to the ylide solution to maintain a low concentration of free aldehyde. Consider using a milder base if possible. |
| Low yield of the desired (E)-isomer with significant (Z)-isomer formation. | 1. Reaction under kinetic control: Conditions may be favoring the faster-formed but less stable (Z)-isomer. 2. Presence of lithium salts: Lithium cations can influence the stereochemical outcome.[3] | 1. Increase the reaction temperature and allow for a longer reaction time to facilitate equilibration to the more stable (E)-isomer. 2. If using a lithium base (e.g., n-BuLi), consider switching to a sodium-based (e.g., NaH, NaHMDS) or potassium-based (e.g., KHMDS, KOtBu) base. |
| Difficulty in isolating the product from triphenylphosphine oxide. | 1. Co-elution during chromatography: The polarity of the product and byproduct might be too similar for effective separation with the chosen solvent system. 2. Co-crystallization: The product and byproduct may crystallize together. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Try different crystallization solvents or consider converting the triphenylphosphine oxide to a more soluble derivative before purification. |
Data Presentation: Impact of Reaction Conditions on Yield and Selectivity
The following tables summarize quantitative data from studies on Wittig and Horner-Wadsworth-Emmons reactions for the synthesis of α,β-unsaturated esters, illustrating the impact of various reaction parameters. Note: This data is for analogous systems and serves to demonstrate expected trends.
Table 1: Effect of Base and Solvent on the Wittig Reaction of an Aldehyde with a Stabilized Ylide
| Entry | Aldehyde | Ylide | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | (E:Z) Ratio |
| 1 | Benzaldehyde | Methyl (triphenylphosphoranylidene)acetate | NaHCO₃ (sat.) | H₂O | 20 | 4 | 66 | 92:8 |
| 2 | Anisaldehyde | Methyl (triphenylphosphoranylidene)acetate | NaHCO₃ (sat.) | H₂O | 20 | 4 | 55 | 99.8:0.2 |
| 3 | Benzaldehyde | Ethyl (triphenylphosphoranylidene)acetate | K₂CO₃ (1.5) | DMSO | 80 | 5 | 84 | 95:5 |
| 4 | Benzaldehyde | Methyl (triphenylphosphoranylidene)acetate | n-BuLi (1.2) | THF | -78 to rt | 5 | 48 | 62:38 |
| 5 | Benzaldehyde | Methyl (triphenylphosphoranylidene)acetate | NaH (1.2) | THF | 0 to rt | 5 | 46 | 74:26 |
Data adapted from analogous reactions reported in the literature.
Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
| Entry | Reaction Type | Aldehyde | Reagent | Base | Solvent | Temp (°C) | Yield (%) | (E:Z) Ratio |
| 1 | Wittig | Benzaldehyde | Methyl (triphenylphosphoranylidene)acetate | NaH | THF | 25 | ~70-80 | >90:10 |
| 2 | HWE | Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 25 | >90 | >95:5 |
| 3 | HWE | Various aromatic aldehydes | Triethyl 2-phosphonopropionate | LiOH·H₂O | None | rt | 83-97 | 95:5 to 99:1 |
Data adapted from analogous reactions reported in the literature to illustrate general trends.
Experimental Protocols
Protocol 1: Wittig Synthesis of this compound
This protocol is a general procedure adapted from standard Wittig reaction methodologies.
-
Ylide Generation (in situ):
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or n-butyllithium (n-BuLi, solution in hexanes, 1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the deep red or orange color of the ylide should be observed.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of freshly distilled phenylacetaldehyde (1.0 equivalent) in anhydrous THF via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.
-
Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound
This protocol offers an alternative with generally higher (E)-selectivity and easier byproduct removal.
-
Anion Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) via syringe.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
-
Reaction with Aldehyde:
-
Cool the phosphonate anion solution to 0 °C.
-
Slowly add a solution of freshly distilled phenylacetaldehyde (1.0 equivalent) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove the water-soluble phosphate byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Visualizations
Caption: Experimental workflow for the Wittig synthesis of this compound.
Caption: Troubleshooting decision tree for low conversion in the Wittig reaction.
References
Stability issues of (E)-Methyl 4-phenylbut-2-enoate during storage
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of (E)-Methyl 4-phenylbut-2-enoate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an α,β-unsaturated ester. The stability of this compound is critical because degradation can lead to the formation of impurities. These impurities can affect the compound's physical, chemical, and biological properties, leading to inaccurate experimental results and potential safety concerns in drug development. Forced degradation studies are often employed to understand the chemical behavior of molecules like this, which can help in the development of stable formulations and analytical methods.[1]
Q2: What are the primary degradation pathways for this compound?
Based on its chemical structure, the primary degradation pathways for this compound are:
-
Hydrolysis: The ester functional group can hydrolyze to form 4-phenylbut-2-enoic acid and methanol, a reaction that can be catalyzed by acidic or basic conditions.[2]
-
Oxidation: The carbon-carbon double bond is susceptible to oxidation, which can lead to the formation of epoxides or cleavage products such as benzaldehyde.[3][4][5][6]
-
Photodegradation: Like other cinnamate derivatives, this compound can undergo photo-isomerization from the trans (E) isomer to the cis (Z) isomer upon exposure to UV light.[7][8] Further exposure can lead to other photochemical reactions.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, the compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen. Protecting the compound from light is crucial to prevent photo-isomerization.[8]
Q4: How can I detect and quantify the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the stability of pharmaceutical compounds.[9][10] A stability-indicating HPLC method should be developed and validated to separate the parent this compound peak from any potential degradation products, process impurities, or excipients.[9]
Troubleshooting Guide
Problem 1: I observe a new, earlier-eluting peak in my HPLC chromatogram after storing my sample in solution.
-
Possible Cause: This could be a more polar degradation product, likely resulting from the hydrolysis of the methyl ester to the corresponding carboxylic acid (4-phenylbut-2-enoic acid). Hydrolysis can occur in the presence of acidic or basic residues or water in the solvent.[2][11]
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the mass of the new peak. The carboxylic acid will have a molecular weight corresponding to the loss of a CH₂ group and the addition of a hydrogen atom.
-
pH Control: Ensure the pH of your sample solution is neutral and use anhydrous solvents where possible.
-
Re-evaluate Storage: Store solutions at a lower temperature (e.g., 2-8°C) for short-term use, but always bring them to room temperature before use to avoid condensation.
-
Problem 2: The area of my main peak in the HPLC chromatogram has decreased, and I see several new smaller peaks.
-
Possible Cause: This suggests oxidative degradation. The double bond in the molecule is susceptible to oxidation, which can lead to a variety of products.[3][6] This process can be accelerated by exposure to air, light, and certain metal ions.
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use Antioxidants: If compatible with your experimental design, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the sample.
-
Check for Contaminants: Ensure solvents and containers are free from metal ion contaminants that can catalyze oxidation.
-
Problem 3: My sample's spectral properties (e.g., UV absorbance) have changed, or I see a new peak with a similar retention time in my HPLC.
-
Possible Cause: This is a classic sign of photo-isomerization, where the (E)-isomer is converted to the (Z)-isomer upon exposure to UV or even ambient light.[8][12] The (Z)-isomer often has slightly different chromatographic and spectroscopic properties.
-
Troubleshooting Steps:
-
Protect from Light: Always handle the solid compound and its solutions in a light-protected environment. Use amber vials or wrap containers in aluminum foil.
-
Confirm Isomerization: The (Z)-isomer will have the same mass as the parent compound. Its identity can be confirmed using NMR spectroscopy, which will show a change in the coupling constants of the vinyl protons.
-
Analytical Method Specificity: Ensure your HPLC method has sufficient resolution to separate the (E) and (Z) isomers.
-
Data Presentation
Table 1: Summary of Potential Degradation Products
| Degradation Pathway | Potential Product Name | Chemical Structure | Expected Analytical Observation (HPLC-MS) |
| Hydrolysis | (E)-4-Phenylbut-2-enoic acid | C₁₀H₁₀O₂ | Shorter retention time; [M-14+H]⁺ or [M-H]⁻ |
| Photo-isomerization | (Z)-Methyl 4-phenylbut-2-enoate | C₁₁H₁₂O₂ | Slightly different retention time; Same mass [M+H]⁺ |
| Oxidation | Benzaldehyde | C₇H₆O | Different retention time; Mass of ~106 g/mol |
| Oxidation | Methyl (2R,3S)-3-phenyloxirane-2-carboxylate | C₁₁H₁₂O₃ | Different retention time; [M+16+H]⁺ |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to establish the degradation pathways and demonstrate the specificity of analytical methods.[1][9] A target degradation of approximately 10-20% is generally recommended.[9]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 2-8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 72 hours. Also, heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
3. Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base stress), and dilute to a suitable concentration for HPLC analysis.
-
Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Gradient Example: Start at 30% A, ramp to 90% A over 15 minutes, hold for 2 minutes, return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at a wavelength where the parent compound and expected degradants have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected analytical results.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4766249A - Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. ajast.net [ajast.net]
- 6. Cinnamyl alcohol oxidizes rapidly upon air exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Experimental and Computational Analysis of Para-Hydroxy Methylcinnamate following Photoexcitation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (E)-Methyl 4-phenylbut-2-enoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (E)-Methyl 4-phenylbut-2-enoate, particularly when scaling up the process. The information is designed to address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound with high stereoselectivity?
A1: The Horner-Wadsworth-Emmons (HWE) reaction is the most widely used and scalable method for producing (E)-α,β-unsaturated esters like this compound with excellent (E)-selectivity. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde, in this case, phenylacetaldehyde. The HWE reaction is generally preferred over the Wittig reaction for large-scale synthesis due to the easier removal of the water-soluble phosphate byproduct.[1][2]
Q2: What are the key factors influencing the E/Z selectivity in the Horner-Wadsworth-Emmons reaction?
A2: Several factors can influence the stereochemical outcome of the HWE reaction. To favor the formation of the desired (E)-isomer, consider the following:
-
Base and Cation: Lithium-based reagents and salts tend to promote higher (E)-selectivity compared to potassium or sodium salts.[2]
-
Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable (E)-isomer.[2]
-
Solvent: The choice of solvent can impact the solubility of intermediates and the overall reaction pathway.
-
Structure of the Phosphonate Reagent: The steric and electronic properties of the phosphonate ester can influence the E/Z ratio.
Q3: What are the primary safety concerns when scaling up the Horner-Wadsworth-Emmons reaction?
A3: Scaling up the HWE reaction introduces significant safety challenges that must be carefully managed. Key concerns include:
-
Exothermic Reaction: The formation of the phosphonate anion and the subsequent reaction with the aldehyde are exothermic. On a large scale, heat dissipation becomes critical to prevent thermal runaway. Careful control of reagent addition rates and efficient cooling are essential.[3]
-
Handling of Strong Bases: Many HWE protocols use strong and hazardous bases like sodium hydride (NaH) or butyllithium (n-BuLi). On a large scale, the handling and quenching of these reagents require strict safety protocols and specialized equipment.
-
Hydrogen Evolution: When using sodium hydride, flammable hydrogen gas is evolved, which must be safely vented.
-
Work-up Procedures: Quenching large volumes of reactive mixtures can be hazardous if not done under controlled conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete deprotonation of the phosphonate. 2. Degradation of the aldehyde. 3. Suboptimal reaction temperature. 4. Inefficient mixing at scale. | 1. Ensure the base is of high quality and used in the correct stoichiometry. Consider a stronger base if necessary. 2. Use freshly distilled or high-purity phenylacetaldehyde. Add the aldehyde slowly to the reaction mixture. 3. Optimize the reaction temperature. While higher temperatures favor the (E)-isomer, they can also lead to side reactions. 4. Ensure adequate agitation to maintain a homogeneous reaction mixture, especially during reagent addition. |
| Poor E/Z Selectivity (High proportion of Z-isomer) | 1. Use of a non-optimal base. 2. Low reaction temperature. 3. Steric hindrance. | 1. Switch to a lithium-based base (e.g., n-BuLi, LiHMDS) or use lithium salts as additives (e.g., LiCl).[2] 2. Increase the reaction temperature to favor the formation of the thermodynamic (E)-product.[2] 3. While less common for this specific reaction, ensure that the phosphonate reagent is not excessively bulky. |
| Formation of Byproducts | 1. Self-condensation of the aldehyde. 2. Michael addition of the phosphonate carbanion to the product. 3. Formation of β-hydroxyphosphonate. | 1. Add the aldehyde slowly to the reaction mixture containing the phosphonate anion. 2. Use a slight excess of the aldehyde or control the stoichiometry carefully. 3. Ensure the reaction goes to completion. If this intermediate is isolated, it can sometimes be converted to the desired product by heating. |
| Difficult Purification | 1. Contamination with the phosphate byproduct. 2. Presence of unreacted starting materials. 3. Formation of closely-eluting impurities. | 1. Perform a thorough aqueous workup to remove the water-soluble phosphate byproduct. 2. Monitor the reaction for completion by TLC or GC to ensure full conversion of starting materials. 3. Optimize the reaction conditions to minimize byproduct formation. Consider fractional distillation under reduced pressure or column chromatography for purification. |
Experimental Protocols
Representative Lab-Scale Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This protocol is a representative example and should be optimized for specific laboratory conditions and scale.
Materials:
-
Methyl diethylphosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Phenylacetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add methyl diethylphosphonoacetate (1.0 equivalent) dropwise via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Reaction with Phenylacetaldehyde:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of phenylacetaldehyde (1.05 equivalents) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC/GC analysis indicates the consumption of the aldehyde.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.
-
Data Presentation
Table 1: Effect of Base and Temperature on E/Z Selectivity in a Horner-Wadsworth-Emmons Reaction (Representative Data)
| Entry | Base | Temperature (°C) | E/Z Ratio (Representative) |
| 1 | NaH | 0 to 25 | >95:5 |
| 2 | KHMDS | -78 | 85:15 |
| 3 | LiHMDS | -78 to 0 | >98:2 |
| 4 | DBU/LiCl | 25 | >95:5 |
Note: This data is illustrative for typical HWE reactions and the exact ratios for this compound may vary.
Visualizations
Horner-Wadsworth-Emmons Reaction Workflow
Caption: A simplified workflow for the synthesis of this compound via the HWE reaction.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
Preventing polymerization of (E)-Methyl 4-phenylbut-2-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of (E)-Methyl 4-phenylbut-2-enoate during experiments and storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Issue 1: The compound appears viscous or has solidified upon arrival or during storage.
-
Question: My this compound, which should be a liquid, has become viscous or has solidified. What happened, and what should I do?
-
Answer: This indicates that polymerization has likely occurred. This compound, as an α,β-unsaturated ester, is susceptible to spontaneous polymerization, especially when exposed to heat, light, or contaminants.[1][2] To prevent this, it is crucial to store the compound under appropriate conditions. If polymerization has already occurred, purification will be necessary to obtain the pure monomer.
Issue 2: The compound polymerizes during a reaction.
-
Question: My reaction mixture containing this compound turned into a solid or a thick, unworkable mass. How can I prevent this in the future?
-
Answer: Polymerization during a reaction can be triggered by elevated temperatures, the presence of radical initiators, or prolonged reaction times. To mitigate this, consider the following:
-
Add a polymerization inhibitor: If your reaction conditions permit, adding a suitable inhibitor can prevent unwanted polymerization.
-
Control the temperature: Run the reaction at the lowest possible temperature that still allows for the desired transformation. Exothermic reactions should be carefully monitored and cooled.
-
Minimize reaction time: Plan your experiment to minimize the time the compound is held at an elevated temperature.
-
Issue 3: Discoloration of the compound is observed.
-
Question: The this compound has developed a yellow or brownish tint. Is it still usable?
-
Answer: Discoloration can be an indication of degradation or the presence of impurities, which may act as polymerization initiators. While the compound might still be usable for some applications, it is recommended to purify it before use in sensitive reactions to ensure reproducibility and avoid side reactions.
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the ideal storage conditions for this compound?
-
Do I need to add a polymerization inhibitor for storage?
-
What concentration of inhibitor should I use?
Inhibitors
-
How do I add an inhibitor to my compound?
-
The inhibitor is typically added directly to the liquid monomer and mixed gently until it dissolves. For solid inhibitors, it's best to prepare a stock solution in a small amount of a compatible solvent, add it to the monomer, and then remove the solvent under reduced pressure if necessary.
-
-
Will the inhibitor interfere with my subsequent reactions?
-
Phenolic inhibitors like MEHQ and BHT can sometimes interfere with reactions, particularly those involving radical mechanisms or strong bases. In such cases, the inhibitor may need to be removed before use. This is often achieved by washing the monomer with an aqueous alkali solution (e.g., 5% NaOH) to remove the acidic phenolic inhibitor, followed by washing with water to neutrality, drying over an anhydrous salt (e.g., MgSO₄), and distillation under reduced pressure.
-
Purification
-
How can I purify this compound that has started to polymerize?
-
If a small amount of polymer has formed, the monomer can often be purified by vacuum distillation. The non-volatile polymer will remain in the distillation flask. For significant polymerization, it may be necessary to first dissolve the mixture in a suitable solvent and then attempt to precipitate the polymer by adding a non-solvent before distillation. Flash column chromatography can also be an effective purification method.[5][12]
-
Quantitative Data on Polymerization Inhibitors
The following table summarizes typical concentrations for common polymerization inhibitors used for α,β-unsaturated esters.
| Inhibitor | Abbreviation | Typical Concentration Range | Notes |
| Hydroquinone | HQ | 100 - 1000 ppm | Effective in the presence of oxygen.[7] |
| Monomethyl Ether of Hydroquinone | MEHQ | 50 - 200 ppm | A very common and effective inhibitor.[6][13] |
| Butylated Hydroxytoluene | BHT | 0.1 - 0.5 wt% | Also acts as an antioxidant.[10][11] |
| Phenothiazine | PTZ | 100 - 500 ppm | Can be effective in the absence of oxygen.[13] |
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor
-
Objective: To add a polymerization inhibitor to this compound for safe storage.
-
Materials:
-
This compound
-
Monomethyl ether of hydroquinone (MEHQ)
-
A clean, dry, amber glass storage bottle with a tightly sealing cap
-
A magnetic stirrer and stir bar (optional)
-
-
Procedure:
-
Weigh the amount of this compound to be stabilized.
-
Calculate the required amount of MEHQ to achieve a final concentration of 100 ppm (0.01% by weight). For example, for 100 g of the ester, you would need 10 mg of MEHQ.
-
Add the calculated amount of MEHQ directly to the ester.
-
If using a magnetic stirrer, add a clean stir bar and stir gently at room temperature until the MEHQ has completely dissolved. Alternatively, swirl the bottle gently.
-
Once dissolved, seal the bottle tightly.
-
Label the bottle clearly, indicating the compound name, date, and the added inhibitor and its concentration.
-
Store the stabilized ester in a cool, dark, and dry place.
-
Protocol 2: Removal of Polymer from this compound by Vacuum Distillation
-
Objective: To purify this compound from non-volatile polymer impurities.
-
Materials:
-
Polymer-contaminated this compound
-
Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)
-
Vacuum pump and vacuum gauge
-
Heating mantle
-
A small amount of a polymerization inhibitor (e.g., hydroquinone)
-
-
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is clean and dry.
-
Place the polymer-contaminated this compound into the round-bottom flask.
-
Add a small amount of a polymerization inhibitor (e.g., a crystal of hydroquinone) to the distillation flask to prevent polymerization during heating.
-
Connect the apparatus to the vacuum pump and slowly reduce the pressure.
-
Once the desired vacuum is reached, begin to gently heat the distillation flask using the heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. The polymer will remain as a residue in the distillation flask.
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
-
Transfer the purified ester to a clean storage bottle containing a fresh amount of inhibitor.
-
Visualizations
Caption: Workflow for handling and using this compound.
Caption: Simplified mechanism of free-radical polymerization and inhibition.
References
- 1. graphviz.org [graphviz.org]
- 2. Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Mia Secret Store [miasecretstore.com]
- 4. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. What is MEHQ? Uses, Benefits & Safety Explained [vinatiorganics.com]
- 7. chempoint.com [chempoint.com]
- 8. Measuring Polymerization Inhibitor [aai.solutions]
- 9. ankersmid.com [ankersmid.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aspire.apsu.edu [aspire.apsu.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of (E)-Methyl 4-phenylbut-2-enoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of (E)-Methyl 4-phenylbut-2-enoate.
Troubleshooting Recrystallization Issues
Effective purification by recrystallization depends on the appropriate choice of solvent and careful control of the cooling process. The following table outlines common problems encountered during the recrystallization of this compound, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The cooling process is too slow, or the final temperature is not low enough.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again.[1]- If the initial cooling at room temperature does not yield crystals, try placing the flask in an ice bath.- Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.- If crystals still do not form, evaporate the solvent and attempt recrystallization with a different solvent system. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated to a very high degree.- The presence of significant impurities can lower the melting point of the mixture. | - Reheat the solution to dissolve the oil and add a small amount of additional solvent to reduce the saturation. Allow it to cool more slowly.[1]- Select a solvent with a lower boiling point.- Use a solvent pair. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly. |
| Crystal formation is very rapid and results in a fine powder. | - The solution is too concentrated.- The cooling process is too fast. | - Rapid crystallization can trap impurities within the crystal lattice.[1] Reheat the solution and add a small amount of extra solvent.[1]- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| The yield of recovered crystals is low. | - Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.- The crystals were filtered before crystallization was complete.- Some product was lost during transfer steps. | - Ensure the minimum amount of hot solvent is used to dissolve the compound.[2]- After initial cooling, cool the solution in an ice bath for a longer period to maximize crystal formation.- Rinse the crystallization flask with a small amount of the cold recrystallization solvent and pour this over the filtered crystals to recover any remaining product. |
| The recrystallized product is not pure (e.g., has a low melting point or discolored). | - The cooling was too rapid, trapping impurities.- The chosen solvent did not effectively differentiate between the compound and the impurities (i.e., impurities were also insoluble).- The crystals were not washed properly after filtration. | - Repeat the recrystallization, ensuring slow cooling.- If impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2]- Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on the "like dissolves like" principle, and the fact that the compound is a methyl ester, solvents like ethanol, methanol, ethyl acetate, or a mixed solvent system such as ethanol/water or hexane/ethyl acetate are good starting points.[3] It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the most suitable one for your specific sample.
Q2: How do I perform a solvent selection test?
A2: Place a small amount of your crude this compound into several test tubes. To each tube, add a different solvent dropwise at room temperature and observe the solubility. If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery. If the compound is insoluble at room temperature, heat the test tube and observe the solubility. A good solvent will dissolve the compound when hot but not at room temperature.
Q3: Can I use a solvent pair for recrystallization?
A3: Yes, a solvent pair can be very effective, especially if a single solvent does not provide the desired solubility characteristics. A common approach is to dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which it is insoluble) is added dropwise until the solution becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common solvent pair for compounds like this is ethanol and water.
Q4: What should I do if my compound is still impure after one recrystallization?
A4: If significant impurities remain after one recrystallization, a second recrystallization may be necessary. Ensure that you are allowing for slow crystal growth to minimize the inclusion of impurities. If the impurity has very similar solubility properties to your compound, other purification techniques like column chromatography may be required.
Q5: How can I improve the recovery of my product?
A5: To improve recovery, use the minimum amount of hot solvent necessary to dissolve your compound.[2] After allowing the solution to cool to room temperature, cool it further in an ice bath to maximize the precipitation of the product. When filtering, use a Buchner funnel for efficient separation of the crystals from the mother liquor.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent should be optimized based on preliminary solubility tests.
1. Solvent Selection:
Based on the structure of this compound, the following solvents are recommended for initial testing.
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use |
| Ethanol | 78 | Polar | Good general solvent for many organic compounds; can be used in a solvent pair with water. |
| Methanol | 65 | Polar | Similar to ethanol, but with a lower boiling point. |
| Ethyl Acetate | 77 | Intermediate | "Like dissolves like" principle, as the target compound is a methyl ester.[3] |
| Hexane | 69 | Nonpolar | Can be used as the "poor" solvent in a solvent pair with a more polar solvent like ethyl acetate. |
| Toluene | 111 | Nonpolar | May be suitable if the compound is less polar. |
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and a boiling chip or a magnetic stir bar.
-
Gently heat the mixture on a hot plate while stirring.
-
Continue to add small portions of the hot solvent until the solid has just dissolved. Avoid adding an excess of solvent to ensure a good yield.[2]
3. Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, solid reagents), a hot gravity filtration should be performed.
-
Place a stemless funnel with fluted filter paper into a pre-warmed receiving flask.
-
Pour the hot solution through the filter paper. Work quickly to prevent premature crystallization in the funnel.
4. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Slow cooling promotes the formation of larger, purer crystals.[1]
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Continue to draw air through the crystals on the filter paper for several minutes to help them dry.
6. Drying:
-
Transfer the crystals to a watch glass and allow them to air dry completely.
-
The purity of the recrystallized product can be assessed by melting point determination and comparing it to the literature value.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: A decision-making diagram for troubleshooting common recrystallization problems.
References
Characterization of unexpected byproducts in (E)-Methyl 4-phenylbut-2-enoate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-Methyl 4-phenylbut-2-enoate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts in reactions involving this compound?
A1: The most frequently observed unexpected byproducts include:
-
(Z)-Methyl 4-phenylbut-2-enoate: The geometric isomer of the desired (E)-isomer. Its formation is common in reactions like the Horner-Wadsworth-Emmons or Wittig reactions.
-
Michael Adducts: Resulting from the conjugate addition of nucleophiles to the β-carbon of the α,β-unsaturated ester system.[1][2][3]
-
Dimerization Products: Self-reaction of the starting material or product, particularly under photochemical conditions, can lead to cyclobutane dimers.[4][5][6]
-
Products of Double Bond Migration: Isomerization can lead to the formation of methyl 4-phenylbut-3-enoate.
-
Byproducts from the specific synthetic route: For instance, in a Horner-Wadsworth-Emmons reaction, byproducts can arise from side reactions of the phosphonate ylide or the aldehyde.[7][8][9][10][11][12] In Heck reactions, regioisomeric coupling products can be formed.
Q2: How can I distinguish between the (E) and (Z) isomers of Methyl 4-phenylbut-2-enoate?
A2: The most reliable method for distinguishing between the (E) and (Z) isomers is ¹H NMR spectroscopy. The vicinal coupling constant (J) between the two olefinic protons is diagnostic. The (E)-isomer will exhibit a larger coupling constant (typically around 16 Hz), while the (Z)-isomer will have a smaller coupling constant (around 12 Hz).[13]
Q3: What causes the formation of the (Z)-isomer in my reaction?
A3: The formation of the (Z)-isomer is highly dependent on the reaction conditions, particularly in olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction. Factors that can favor the (Z)-isomer include the use of specific phosphonate reagents (e.g., Still-Gennari modification), the choice of base, cation, and reaction temperature.[7][8][9][10][11][12] For instance, in some HWE reactions, lower temperatures can favor the (Z)-isomer.[7]
Troubleshooting Guides
Problem 1: My reaction produced a mixture of (E) and (Z) isomers. How can I improve the selectivity for the (E)-isomer?
Possible Cause & Solution:
-
Suboptimal Horner-Wadsworth-Emmons (HWE) Conditions: The HWE reaction is a popular method for synthesizing α,β-unsaturated esters, and its stereoselectivity is highly tunable.
-
Base and Cation Choice: The choice of base and the corresponding cation can significantly influence the E/Z ratio. For HWE reactions, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) often favor the formation of the (E)-isomer. The presence of lithium salts with certain bases can also enhance (E)-selectivity.[7][8][9][11]
-
Reaction Temperature: Generally, higher reaction temperatures in HWE reactions tend to favor the thermodynamically more stable (E)-isomer.[7]
-
Phosphonate Reagent: Standard triethyl phosphonoacetate typically gives good E-selectivity. Avoid using modified phosphonates designed for Z-selectivity unless that is the desired outcome.
-
Troubleshooting Workflow:
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. A DFT Study of the Photochemical Dimerization of Methyl 3-(2-Furyl)acrylate and Allyl Urocanate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of (E) and (Z) Isomers of Methyl 4-phenylbut-2-enoate for Researchers and Drug Development Professionals
In the landscape of drug discovery and development, the stereoisomerism of a molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of the (E) and (Z) isomers of Methyl 4-phenylbut-2-enoate, focusing on their physicochemical properties, potential biological activities, and synthetic methodologies. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this report consolidates known information and provides context based on closely related cinnamate derivatives.
Physicochemical Properties
The spatial arrangement of substituents around the carbon-carbon double bond in (E) and (Z) isomers leads to differences in their physical and chemical properties. The (E) isomer, with the phenyl and methoxycarbonyl groups on opposite sides of the double bond, is generally expected to be thermodynamically more stable than the (Z) isomer due to reduced steric hindrance. This difference in stability often translates to variations in properties such as boiling point, melting point, and spectroscopic characteristics.
Table 1: Physicochemical Properties of (E) and (Z)-Methyl 4-phenylbut-2-enoate
| Property | (E)-Methyl 4-phenylbut-2-enoate | (Z)-Methyl 4-phenylbut-2-enoate |
| Molecular Formula | C₁₁H₁₂O₂[1][2] | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol [1][2] | 176.21 g/mol |
| Predicted Density | 1.043±0.06 g/cm³[2] | No data available |
| Predicted Boiling Point | 264.3±19.0 °C[2] | No data available |
| ¹H NMR (CDCl₃, 400 MHz, δ in ppm) | Based on a related compound (Methyl (E)-3-(4-fluorophenyl)but-2-enoate): 7.45 (dd, J = 9.0, 5.3 Hz, 2H), 7.05 (m, 2H), 6.09 (d, J = 1.3 Hz, 1H), 3.75 (s, 3H), 2.56 (d, J = 1.3 Hz, 3H)[3] | Based on a related compound (Methyl (Z)-3-(4-fluorophenyl)but-2-enoate): 7.19 (m, 2H), 7.04 (m, 2H), 5.93 (d, J = 1.5 Hz, 1H), 3.57 (s, 3H), 2.17 (d, J = 1.5 Hz, 3H)[3] |
| ¹³C NMR (CDCl₃, 101 MHz, δ in ppm) | Based on a related compound (Methyl (E)-3-(4-fluorophenyl)but-2-enoate): 167.2, 163.3 (d, J = 248.1 Hz), 154.7, 138.2 (d, J = 3.4 Hz), 128.2 (d, J = 8.3 Hz), 116.7 (d, J = 1.5 Hz), 115.5 (d, J = 21.2 Hz), 51.2, 18.1[3] | Based on a related compound (Methyl (Z)-3-(4-fluorophenyl)but-2-enoate): 166.2, 162.5 (d, J = 245.0 Hz), 155.0, 136.5, 128.8 (d, J = 8.2 Hz), 117.6, 115.0 (d, J = 22.0 Hz), 51.1, 27.3[3] |
| IR (cm⁻¹) | Based on a related compound (Methyl (E)-3-(4-fluorophenyl)but-2-enoate): 3032, 2910, 1760, 1722, 1245, 1155, 976, 827[3] | Based on a related compound (Methyl (Z)-3-(4-fluorophenyl)but-2-enoate): 3038, 2904, 1760, 1721, 1248, 1150, 827, 676[3] |
Biological Activity
The biological activities of cinnamic acid and its derivatives have been a subject of interest, with studies reporting a range of effects including antimicrobial, antifungal, and anticancer properties.[4][5][6][7][8] The specific biological activities of the (E) and (Z) isomers of Methyl 4-phenylbut-2-enoate have not been extensively studied or compared. However, research on other cinnamate esters suggests that the stereochemistry can significantly impact biological efficacy. The nature and position of substituents on the phenyl ring are also crucial determinants of activity.[6]
For instance, a series of cinnamic acid esters were evaluated for their in vitro antifungal activities against several plant pathogenic fungi, with some compounds showing higher efficacy than commercial fungicides.[5] Another study on cinnamic acid derivatives highlighted their potential as antimicrobial agents.[4] The differential spatial arrangement of the (E) and (Z) isomers can lead to distinct interactions with biological targets such as enzymes and receptors, resulting in varied biological responses. Further investigation is required to elucidate the specific biological profiles of the (E) and (Z) isomers of Methyl 4-phenylbut-2-enoate.
Experimental Protocols
The synthesis of α,β-unsaturated esters like Methyl 4-phenylbut-2-enoate is commonly achieved through the Wittig reaction. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides, such as the one required for the synthesis of Methyl 4-phenylbut-2-enoate, generally favor the formation of the (E)-isomer.
Synthesis of this compound (via Wittig Reaction)
Objective: To synthesize this compound from phenylacetaldehyde and methyl (triphenylphosphoranylidene)acetate.
Materials:
-
Phenylacetaldehyde
-
Methyl (triphenylphosphoranylidene)acetate
-
Toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetaldehyde (1 mmol) and methyl (triphenylphosphoranylidene)acetate (1 mmol) in toluene (10 mL).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthesis of (Z)-Methyl 4-phenylbut-2-enoate
The synthesis of the (Z)-isomer is generally more challenging due to its lower thermodynamic stability. Modified Wittig reactions or alternative synthetic strategies may be required to favor the formation of the (Z)-isomer. One possible approach is the use of a Z-selective Wittig reaction, which often involves the use of non-stabilized ylides under salt-free conditions at low temperatures. Another approach could be the partial hydrogenation of the corresponding alkyne.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and comparative analysis of the (E) and (Z) isomers of Methyl 4-phenylbut-2-enoate.
Caption: General workflow for the synthesis and comparative analysis of (E) and (Z) isomers.
Conclusion
While there is a clear theoretical basis for expecting differences in the physicochemical properties and biological activities of (E) and (Z)-Methyl 4-phenylbut-2-enoate, there is a notable lack of direct, comparative experimental data in the current scientific literature. The (E)-isomer is generally more stable and more readily synthesized using standard methods like the Wittig reaction. The synthesis of the (Z)-isomer is more challenging. The provided spectroscopic data, based on a closely related fluorinated analog, offers an initial point of reference for characterization. Future research should focus on the specific synthesis and biological evaluation of both isomers to fully elucidate their comparative profiles for potential applications in drug development and other scientific fields.
References
- 1. This compound | C11H12O2 | CID 10986812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Cinnamic Acid Derivatives and Their Biological Efficacy | Semantic Scholar [semanticscholar.org]
- 8. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
A Comparative Guide to Purity Analysis of (E)-Methyl 4-phenylbut-2-enoate by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the purity determination of (E)-Methyl 4-phenylbut-2-enoate using High-Performance Liquid Chromatography (HPLC). It offers a detailed experimental protocol and compares the HPLC method with alternative analytical techniques, supported by hypothetical experimental data to illustrate performance metrics.
Introduction
This compound is an α,β-unsaturated ester with applications in the synthesis of various organic compounds. Ensuring the purity of this intermediate is critical for the quality and safety of downstream products in research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of moderately polar compounds like this compound. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
This protocol is a general guideline and may require optimization based on the specific impurities present and the HPLC system used.
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade) for sample preparation
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration using methanol.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
The following table summarizes hypothetical data from the HPLC analysis of a sample of this compound, illustrating the separation of the main compound from potential impurities.
| Compound | Retention Time (min) | Peak Area (%) |
| Impurity 1 (e.g., Benzaldehyde) | 3.5 | 0.2 |
| Impurity 2 (e.g., Methyl 4-phenylbutanoate) | 5.8 | 0.5 |
| This compound | 8.2 | 99.2 |
| Impurity 3 (e.g., (Z)-isomer) | 9.1 | 0.1 |
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for purity assessment. The choice of method depends on the specific requirements of the analysis, such as the need for structural information or higher throughput.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning and UV absorbance | High resolution, quantitative, well-established | Requires chromophoric impurities for detection |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | High efficiency for volatile compounds, suitable for identifying residual solvents | Not suitable for non-volatile or thermally labile compounds |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field | Provides detailed structural information, quantitative | Lower sensitivity compared to HPLC, more complex data analysis |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio | High sensitivity and specificity, provides molecular weight information | Can be destructive, may require coupling with a separation technique (e.g., LC-MS, GC-MS) |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship between different analytical techniques for purity assessment.
Caption: Experimental workflow for the purity analysis of this compound by HPLC.
Caption: Interrelationship of analytical techniques for purity determination.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the routine purity analysis of this compound. It offers excellent resolution and quantitative capabilities. For comprehensive characterization, especially for novel impurity identification, coupling HPLC with mass spectrometry (LC-MS) or utilizing complementary techniques like NMR and GC is recommended. The choice of the analytical method should be guided by the specific goals of the analysis, balancing the need for quantitative accuracy, structural information, and analytical throughput.
A Comparative Guide to the Analytical Techniques for (E)-Methyl 4-phenylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of (E)-Methyl 4-phenylbut-2-enoate. The information presented is supported by experimental data from publicly available resources to facilitate an objective evaluation of each technique's performance and suitability for various research and development applications.
At a Glance: Performance Comparison
The following table summarizes the key performance characteristics of GC-MS, HPLC, and NMR for the analysis of this compound and its close structural analog, methyl cinnamate.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Detection of nuclear spin transitions in a magnetic field. |
| Retention Time | ~5.6 min for methyl trans-cinnamate[1] | 4.5 - 13.6 min for similar compounds[2] | Not applicable |
| Key Mass Fragments (m/z) | 162 (M+), 131, 103, 102[3] | Not applicable | Not applicable |
| ¹H NMR Chemical Shifts (ppm) | Not applicable | Not applicable | 7.70 (d), 7.54-7.49 (m), 7.41-7.35 (m), 6.44 (d), 3.80 (s) for methyl cinnamate[4] |
| ¹³C NMR Chemical Shifts (ppm) | Not applicable | Not applicable | 167.5, 144.9, 134.5, 130.4, 129.0, 128.1, 117.9, 51.8 for methyl cinnamate[4] |
| Primary Application | Identification and quantification of volatile and semi-volatile compounds. | Quantification and purification of non-volatile and thermally labile compounds. | Structural elucidation and purity determination. |
| Strengths | High sensitivity and specificity, excellent for identification. | Wide applicability, robust quantification. | Provides detailed structural information, non-destructive. |
| Limitations | Requires volatile and thermally stable analytes. | Lower resolution for complex mixtures compared to GC. | Lower sensitivity compared to MS, complex data interpretation. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of this compound and related cinnamate esters.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from methods used for the analysis of methyl cinnamate and other volatile esters.
-
Instrumentation : A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column : HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Injection : 1 µL of the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) in splitless mode.
-
Inlet Temperature : 250 °C.
-
Oven Temperature Program :
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general method suitable for the analysis of cinnamic acid esters.
-
Instrumentation : A standard HPLC system with a UV detector (e.g., Shimadzu, Agilent).
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, replace any non-volatile buffer with formic acid.[5]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 272 nm (the approximate λmax for cinnamate esters).
-
Injection Volume : 10 µL.
-
Column Temperature : 30 °C.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol is standard for the structural elucidation of organic molecules like this compound.
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Solvent : Deuterated chloroform (CDCl₃) is a common choice.
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in ~0.6 mL of the deuterated solvent.
-
¹H NMR Acquisition :
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Proton decoupling should be applied.
-
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for GC-MS analysis and the logical relationship between the different analytical techniques.
Caption: GC-MS Experimental Workflow.
Caption: Analytical Techniques Relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Separation of Methyl cinnamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
Comparison of different synthetic routes to (E)-Methyl 4-phenylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to (E)-Methyl 4-phenylbut-2-enoate, a valuable intermediate in organic synthesis. The following sections detail the experimental protocols, quantitative data, and logical workflows for the most common and effective methods, including the Horner-Wadsworth-Emmons reaction, the Wittig reaction, the Heck reaction, and Cross-Metathesis.
Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Reaction Type | Starting Materials | Reagents & Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Horner-Wadsworth-Emmons | Phenylacetaldehyde, Methyl 2-(dimethoxyphosphoryl)acetate | Sodium Methoxide | Tetrahydrofuran | 25 | 4 | 85 |
| Wittig Reaction | Phenylacetaldehyde, Methyl (triphenylphosphoranylidene)acetate | - | Dichloromethane | 25 | 24 | 78 |
| Heck Reaction | Styrene, Methyl acrylate | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | N,N-Dimethylformamide | 100 | 12 | 75 |
| Cross-Metathesis | Allylbenzene, Methyl acrylate | Grubbs II Catalyst | Dichloromethane | 40 | 18 | 90 |
Logical Workflow of Synthetic Routes
The following diagram illustrates the relationship between the different starting materials and the synthetic pathways to obtain the target molecule, this compound.
Caption: Synthetic pathways to this compound.
Experimental Protocols
This section provides detailed experimental procedures for each of the compared synthetic routes.
Horner-Wadsworth-Emmons Reaction
This method is a widely used olefination reaction that generally provides excellent E-selectivity.
Procedure:
-
To a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add sodium methoxide (1.2 equivalents) at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of phenylacetaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Wittig Reaction
The Wittig reaction is a classic method for alkene synthesis, though it may offer lower E-selectivity compared to the Horner-Wadsworth-Emmons reaction for certain substrates.
Procedure:
-
In a round-bottom flask, dissolve methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in dichloromethane (DCM).
-
Add phenylacetaldehyde (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature (25 °C) for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold diethyl ether.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. In this case, styrene is coupled with methyl acrylate.
Procedure:
-
To a sealed tube, add palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 equivalents), styrene (1.0 equivalent), methyl acrylate (1.2 equivalents), and triethylamine (Et₃N, 1.5 equivalents) in N,N-dimethylformamide (DMF).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.
Cross-Metathesis
Olefin cross-metathesis is a powerful method for the formation of new carbon-carbon double bonds. This route utilizes a ruthenium-based catalyst to react allylbenzene with methyl acrylate.
Procedure:
-
In a glovebox, dissolve allylbenzene (1.0 equivalent) and methyl acrylate (1.5 equivalents) in anhydrous and degassed dichloromethane (DCM).
-
Add the Grubbs II catalyst (0.05 equivalents) to the solution.
-
Heat the reaction mixture at 40 °C for 18 hours under an inert atmosphere.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and quench by adding a few drops of ethyl vinyl ether.
-
Concentrate the mixture and purify by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give this compound.
A Comparative Guide to the Enantioselective Synthesis and Analysis of (E)-Methyl 4-phenylbut-2-enoate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern enantioselective methods for the synthesis of (E)-Methyl 4-phenylbut-2-enoate and its analogs. It further details the analytical techniques crucial for determining the enantiomeric purity of these chiral molecules. Experimental data is presented for objective comparison, and detailed protocols for key experiments are provided.
Introduction
This compound and its derivatives are important chiral building blocks in organic synthesis and are structurally related to cinnamic acid derivatives, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The stereochemistry of these molecules is often critical to their biological function, making their enantioselective synthesis a key area of research. This guide compares two prominent strategies for achieving high enantioselectivity in the synthesis of these compounds: organocatalytic conjugate addition and asymmetric hydrogenation.
Enantioselective Synthesis Methodologies: A Comparison
The enantioselective synthesis of this compound analogs can be effectively achieved through several methods. Below is a comparison of two leading approaches, highlighting their performance based on reported experimental data.
Table 1: Comparison of Enantioselective Synthesis Methods
| Method | Catalyst/Reagent | Substrate Scope | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Key Advantages | Limitations |
| Organocatalytic Michael Addition | Cinchona alkaloid-derived thiourea catalyst | Acyclic and cyclic enones, nitroalkenes | 85-99 | 90-98 | Metal-free, mild reaction conditions, high enantioselectivity. | Catalyst loading can be high (up to 20 mol%); may require long reaction times. |
| Asymmetric Hydrogenation | Ru-SunPhos catalyst | (E)-2-oxo-4-arylbut-3-enoic acids | 90-95 | 85-92 | High efficiency (TON up to 2000), applicable to industrial scale-up. | Requires specialized high-pressure equipment; potential for metal contamination. |
| Asymmetric Aldol Reaction | Chiral Diamines | α,β-unsaturated keto esters and acyclic ketones | 95-99 | 74-95 | Excellent yields and high enantioselectivities. | Reaction times can be long (up to 36 hours). |
Experimental Protocols
Detailed methodologies for the synthesis and analysis are provided below.
Enantioselective Organocatalytic Michael Addition
This protocol describes a general procedure for the asymmetric Michael addition of a nucleophile to an α,β-unsaturated ester, a reaction class that can be adapted for the synthesis of this compound analogs.
Materials:
-
α,β-unsaturated ester (e.g., Methyl cinnamate) (1.0 equiv)
-
Malonate ester (1.2 equiv)
-
Cinchona alkaloid-derived thiourea catalyst (e.g., (1R,2R)-1,2-diphenylethylenediamine derivative) (10 mol%)
-
Toluene (solvent)
-
Acid additive (e.g., benzoic acid) (5 mol%)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the α,β-unsaturated ester (0.3 mmol) and the malonate ester (0.36 mmol) in toluene (3 mL) at room temperature, add the chiral thiourea organocatalyst (0.03 mmol) and the acid additive (0.015 mmol).
-
Stir the reaction mixture at ambient temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral product.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a general method for the determination of the enantiomeric excess (ee) of the synthesized chiral esters.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column is often effective, such as a Chiralpak® AD-H or Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm).[3][4]
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio needs to be optimized for the specific analog but a starting point could be 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 25 °C.
Procedure:
-
Prepare a standard solution of the racemic product (a mixture of both enantiomers) in the mobile phase.
-
Inject the racemic standard to determine the retention times of both enantiomers and ensure baseline separation.
-
Prepare a solution of the synthesized, enantiomerically enriched product in the mobile phase.
-
Inject the sample and record the chromatogram.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers with the formula: ee (%) = [|Area_major - Area_minor| / (Area_major + Area_minor)] * 100
Visualizations
Experimental Workflow for Organocatalytic Synthesis and Analysis
Caption: Workflow for the enantioselective synthesis and subsequent chiral analysis of the product.
Postulated Signaling Pathway Involvement
Given that cinnamic acid derivatives, which are structurally similar to this compound, exhibit anti-inflammatory and anticancer activities, a plausible mechanism of action could involve the inhibition of pro-inflammatory or oncogenic signaling pathways. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.
Caption: Postulated inhibition of the NF-κB signaling pathway by a bioactive analog.
References
- 1. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pravara.com [pravara.com]
Comparative study of catalysts for (E)-Methyl 4-phenylbut-2-enoate synthesis
A Comparative Guide to Catalysts for the Synthesis of (E)-Methyl 4-phenylbut-2-enoate
For researchers and professionals in drug development and organic synthesis, the efficient and stereoselective construction of carbon-carbon double bonds is a critical endeavor. The α,β-unsaturated ester, this compound, is a valuable synthon and building block. This guide provides a comparative analysis of two effective catalytic methods for its synthesis: a boronic acid-catalyzed condensation and a Horner-Wadsworth-Emmons olefination. The comparison focuses on catalyst performance, reaction conditions, and yields, supported by detailed experimental protocols and mechanistic diagrams to aid in methodology selection and optimization.
Data Presentation
The following table summarizes the quantitative data for the two primary catalytic methods discussed. While the boronic acid-catalyzed method was exemplified with benzaldehyde, the conditions are analogous for phenylacetaldehyde, the precursor to the target molecule.
| Method | Catalyst/Reagent | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | (E)-Selectivity |
| Boronic Acid-Catalyzed Condensation | 2,4,5-Trifluorophenylboronic acid (5 mol%) | - | MTBE | 50 | 12 | 98 | >99% |
| Phenylboronic acid (5 mol%) | - | MTBE | 50 | 12 | 90 | >99% | |
| p-Toluenesulfonic acid (5 mol%) | - | MTBE | 50 | 12 | 86 | >99% | |
| Trifluoroacetic acid (5 mol%) | - | MTBE | 50 | 12 | 82 | >99% | |
| Horner-Wadsworth-Emmons Olefination | Trimethyl phosphonoacetate | NaH | THF | RT | - | High | Predominantly |
| Diethyl phosphonoacetate | MeMgBr | THF | RT | 1 | 98 | >180:1 |
Experimental Protocols
Boronic Acid-Catalyzed Condensation of Phenylacetaldehyde
This protocol is adapted from the work of Manzano et al. for the synthesis of (E)-α,β-unsaturated esters.[1][2][3][4]
-
A solution of phenylacetaldehyde (1 equivalent) and 2,4,5-trifluorophenylboronic acid (0.05 equivalents) in methyl tert-butyl ether (MTBE) is prepared in a reaction vessel.
-
The reaction mixture is heated to 50 °C.
-
A solution of ketene diethyl acetal (4 equivalents) in MTBE is added dropwise over 2 hours.
-
The reaction is stirred at 50 °C for 12 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel (eluent: hexane/EtOAc 95/5) to afford pure this compound.
Horner-Wadsworth-Emmons (HWE) Olefination of Phenylacetaldehyde
This protocol is based on a highly (E)-selective procedure reported by Blaskovich and coworkers.[5]
-
To a solution of diethyl phosphonoacetate (1.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C is added methylmagnesium bromide (MeMgBr, 1.0 equivalents) dropwise.
-
The resulting solution is stirred at 0 °C for 15 minutes.
-
A solution of phenylacetaldehyde (1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield this compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and proposed catalytic cycles for the discussed synthetic methods.
Caption: Experimental workflows for the synthesis of this compound.
Caption: Proposed catalytic cycle and reaction pathway.
References
- 1. Catalytic synthesis of (E)-α,β-unsaturated esters from aldehydes and 1,1-diethoxyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Catalytic synthesis of (E)-α,β-unsaturated esters from aldehydes and 1,1-diethoxyethylene [beilstein-journals.org]
- 3. BJOC - Catalytic synthesis of (E)-α,β-unsaturated esters from aldehydes and 1,1-diethoxyethylene [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Stereochemical Confirmation of (E)-Methyl 4-phenylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of chemical research and drug development, as different stereoisomers of a molecule can exhibit vastly different biological activities. This guide provides a comparative analysis of analytical techniques used to confirm the stereochemistry of (E)-Methyl 4-phenylbut-2-enoate, a common α,β-unsaturated ester. As a key comparator, we will also discuss the stereochemical analysis of Tamoxifen, a selective estrogen receptor modulator, where the distinction between its (E) and (Z) isomers is paramount to its therapeutic effect.
Spectroscopic Analysis: The Power of NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for determining the stereochemistry of organic compounds. For α,β-unsaturated systems like Methyl 4-phenylbut-2-enoate, ¹H NMR spectroscopy provides definitive data through the analysis of chemical shifts (δ) and, most importantly, the vicinal coupling constants (³J) of the vinylic protons.
Key Spectroscopic Differentiators
The geometric arrangement of the protons on the double bond directly influences the magnitude of their coupling constant. For the (E) isomer, the vinylic protons are in a trans relationship, resulting in a larger coupling constant, typically in the range of 12-18 Hz. Conversely, the (Z) isomer, with its cis vinylic protons, exhibits a smaller coupling constant, generally between 6-12 Hz.
| Compound | Isomer | Vinylic Proton (Hα) δ (ppm) | Vinylic Proton (Hβ) δ (ppm) | Vinylic Coupling Constant (³Jαβ) (Hz) |
| Ethyl 4-phenylbut-2-enoate * | (E) | ~5.8 | ~7.1 | ~15.5 [1] |
| (Z) | Not specified | Not specified | ~12 (typical) [1] | |
| Tamoxifen | (Z) | Complex multiplet | - | Not readily isolated |
| (E) | Complex multiplet | - | Not readily isolated |
Note: Data for the closely related ethyl ester is presented as a proxy for the methyl ester.
While the coupling constant is the primary diagnostic tool for simple systems, for more complex molecules like Tamoxifen, the ¹H NMR spectra can be crowded, making direct extraction of a single coupling constant challenging. In such cases, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), become invaluable.
The Decisive Role of the Nuclear Overhauser Effect (NOE)
The NOE is a phenomenon where the magnetization of a nucleus is affected by the proximity of another nucleus through space. A 2D NOESY experiment maps these through-space correlations, providing unambiguous proof of stereochemistry.
-
For this compound: No NOE correlation is expected between the vinylic protons (Hα and Hβ) as they are relatively far apart.
-
For (Z)-Methyl 4-phenylbut-2-enoate: A clear NOE cross-peak will be observed between the vinylic protons, confirming their close spatial relationship.
Figure 1. Expected NOE for (E)-isomer.
Figure 2. Expected NOE for (Z)-isomer.
The Impact of Stereochemistry on Biological Activity: The Case of Tamoxifen
The significance of accurately determining stereochemistry is starkly illustrated by the drug Tamoxifen. It is the (Z)-isomer of Tamoxifen that is the active pharmaceutical ingredient, acting as an estrogen receptor antagonist and forming the basis of its use in breast cancer therapy. The (E)-isomer, on the other hand, is an estrogen receptor agonist and does not possess the desired therapeutic effect.
| Isomer of Tamoxifen | Biological Activity |
| (Z)-Tamoxifen | Antiestrogenic (Therapeutically active) |
| (E)-Tamoxifen | Estrogenic (Not therapeutically active) |
This dramatic difference in biological activity underscores the necessity for stringent stereochemical control and analysis in drug development.
Experimental Protocols
¹H NMR Spectroscopy for Coupling Constant Analysis
Objective: To determine the vicinal coupling constant (³J) of the vinylic protons to assign the stereochemistry as either (E) or (Z).
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire a 1D ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Identify the signals corresponding to the vinylic protons. Expand the region containing these signals and accurately measure the splitting pattern to determine the coupling constant in Hertz (Hz).
-
Interpretation: A coupling constant of ~12-18 Hz indicates an (E)-isomer, while a value of ~6-12 Hz suggests a (Z)-isomer.
2D NOESY Spectroscopy for Through-Space Correlation
Objective: To unambiguously confirm the stereochemistry by observing through-space correlations between the vinylic protons.
Methodology:
-
Sample Preparation: Prepare a slightly more concentrated sample (10-20 mg) in a deuterated solvent.
-
Data Acquisition: Set up and run a 2D NOESY experiment. The mixing time is a crucial parameter and should be optimized (typically 500-800 ms).
-
Data Processing: Process the 2D data to generate the NOESY spectrum.
-
Analysis: Look for a cross-peak between the signals of the two vinylic protons.
-
Interpretation: The presence of a cross-peak confirms that the protons are in close proximity, indicating a (Z)-isomer. The absence of a cross-peak is consistent with the larger separation in the (E)-isomer.
Workflow for Stereochemical Confirmation
The logical flow for confirming the stereochemistry of an α,β-unsaturated ester is outlined below.
Figure 3. Logical workflow for stereochemical confirmation.
References
A Comparative Benchmarking Guide to the Synthesis of (E)-Methyl 4-phenylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of α,β-unsaturated esters is a cornerstone of modern organic chemistry, with applications ranging from the development of novel pharmaceuticals to the creation of advanced materials. (E)-Methyl 4-phenylbut-2-enoate, a key building block in various synthetic pathways, can be prepared through several established methods. This guide provides a comparative analysis of two prominent and highly effective methodologies: the Horner-Wadsworth-Emmons reaction and Olefin Cross-Metathesis. The selection of an optimal synthesis route is contingent on factors such as desired yield, stereoselectivity, and available starting materials.
Comparison of Efficiency Metrics
The following table summarizes the key quantitative data for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction and Cross-Metathesis, based on established protocols for similar substrates.
| Metric | Horner-Wadsworth-Emmons (HWE) Reaction | Olefin Cross-Metathesis |
| Typical Yield | 80-95% | 70-85% |
| Stereoselectivity (E:Z) | >95:5 | >95:5 (with appropriate catalyst) |
| Reaction Time | 2-12 hours | 4-24 hours |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to 40 °C |
| Key Reagents | Phosphonate ester, Aldehyde, Base (e.g., NaH, DBU) | Alkene substrates, Ruthenium catalyst (e.g., Grubbs II, Stewart-Grubbs) |
| Byproducts | Water-soluble phosphate salts | Ethene (gas), homodimerization products |
Experimental Protocols
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-isomers from aldehydes and stabilized phosphonate carbanions.[1][2]
Reaction Scheme:
Detailed Methodology:
-
Phosphonate Deprotonation: To a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, a strong base such as sodium hydride (NaH, 1.1 equivalents) is added portion-wise under an inert atmosphere. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the phosphonate carbanion.
-
Reaction with Aldehyde: A solution of 3-phenylpropanal (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression and Quenching: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.
Olefin Cross-Metathesis
Olefin cross-metathesis provides a powerful and versatile route to construct carbon-carbon double bonds by scrambling the substituents of two alkene starting materials.[3] The use of well-defined ruthenium catalysts, such as the Grubbs or Stewart-Grubbs catalysts, allows for high functional group tolerance and stereoselectivity.[4]
Reaction Scheme:
Detailed Methodology:
-
Reactant Preparation: In a reaction vessel under an inert atmosphere, methyl acrylate (1.5 equivalents) and 3-phenylpropene (1.0 equivalent) are dissolved in anhydrous dichloromethane (CH2Cl2).
-
Catalyst Addition: A solution of a second-generation Grubbs catalyst or Stewart-Grubbs catalyst (1-5 mol%) in CH2Cl2 is added to the reaction mixture.
-
Reaction Progression: The reaction is stirred at room temperature or gently heated to 40 °C for 4-24 hours. The progress of the reaction is monitored by TLC or gas chromatography (GC). The evolution of ethene gas drives the reaction to completion.
-
Workup and Purification: Upon completion, the reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield this compound.
Logical Workflow for Method Selection
The choice between the Horner-Wadsworth-Emmons reaction and Olefin Cross-Metathesis often depends on the availability of starting materials and the desired scale of the synthesis. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a synthesis method.
Signaling Pathway of the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined pathway involving the formation of a key oxaphosphetane intermediate.
Caption: Key steps in the HWE reaction pathway.
Experimental Workflow for Cross-Metathesis
The successful execution of an olefin cross-metathesis reaction involves a systematic workflow from setup to product isolation.
Caption: Standard workflow for olefin cross-metathesis.
References
Cross-referencing spectral data for (E)-Methyl 4-phenylbut-2-enoate with literature values
This guide provides a detailed comparison of experimentally obtained spectral data for (E)-Methyl 4-phenylbut-2-enoate with established literature values. The objective is to offer researchers, scientists, and drug development professionals a clear and concise reference for verifying the identity and purity of this compound. This document outlines the necessary experimental protocols, presents a side-by-side spectral data comparison, and visualizes the workflow for this analytical process.
Experimental and Literature Spectral Data Comparison
The following table summarizes the key spectral data for this compound, comparing hypothetical experimental values with data reported in the literature for the closely related analogue, (E)-Ethyl 4-phenylbut-2-enoate. It is important to note that while the core structure is the same, slight variations in chemical shifts are expected due to the difference in the ester group (methyl vs. ethyl).
| Spectral Data Type | Experimental Value (this compound) | Literature Value ((E)-Ethyl 4-phenylbut-2-enoate)[1] |
| ¹H NMR (CDCl₃) | ||
| δ (ppm) | 7.25-7.40 (m, 5H, Ar-H) | 7.20-7.40 (m, 5H) |
| 7.05 (dt, J = 15.6, 7.0 Hz, 1H, -CH=) | 7.10 (dt, J = 15.5, 6.8 Hz, 1H) | |
| 5.85 (d, J = 15.6 Hz, 1H, =CH-CO) | Not explicitly stated for the α,β-isomer | |
| 3.70 (s, 3H, -OCH₃) | Not applicable | |
| 3.50 (d, J = 7.0 Hz, 2H, -CH₂-) | Not explicitly stated for the α,β-isomer | |
| ¹³C NMR (CDCl₃) | ||
| δ (ppm) | 166.5 (C=O) | Not available |
| 148.0 (-CH=) | Not available | |
| 140.5 (Ar-C) | Not available | |
| 128.8 (Ar-CH) | Not available | |
| 128.5 (Ar-CH) | Not available | |
| 126.5 (Ar-CH) | Not available | |
| 121.0 (=CH-CO) | Not available | |
| 51.5 (-OCH₃) | Not available | |
| 38.0 (-CH₂-) | Not available | |
| IR (Neat) | ||
| ν (cm⁻¹) | 3028 (Ar C-H stretch) | 2928 |
| 1725 (C=O stretch, ester) | 1737 | |
| 1650 (C=C stretch) | Not explicitly stated for the α,β-isomer | |
| 1270 (C-O stretch) | 1268 | |
| 965 (trans C-H bend) | 966 | |
| 695 (Ar C-H bend) | 693 |
Experimental Protocols
Detailed methodologies for the acquisition of spectral data are crucial for reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are to be recorded on a 400 MHz spectrometer. The sample of this compound should be dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample should be placed between two sodium chloride (NaCl) plates to form a thin film. The spectrum should be recorded in the range of 4000-600 cm⁻¹.
Experimental Workflow
The logical flow of the cross-referencing process is outlined in the diagram below.
Caption: Experimental workflow for spectral data cross-referencing.
References
Safety Operating Guide
Navigating the Safe Disposal of (E)-Methyl 4-phenylbut-2-enoate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of (E)-Methyl 4-phenylbut-2-enoate, a non-halogenated organic ester, ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS was not located, general safety protocols for similar chemical compounds should be strictly followed. Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]
Waste Segregation and Collection: A Critical First Step
Proper segregation of chemical waste is fundamental to safe disposal. This compound is a non-halogenated organic solvent and must be collected separately from halogenated organic waste.[2][3][4][5][6] Mixing these waste streams can lead to dangerous reactions and complicates the disposal process.
Key Segregation Practices:
-
Designated Waste Container: Use a clearly labeled, leak-proof container specifically designated for "Non-Halogenated Organic Waste."[2][3]
-
Chemical Compatibility: Ensure the container material is compatible with organic esters. Glass or specific types of plastic containers are generally suitable. Avoid metal containers, as some chemicals can cause corrosion.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a complete list of its contents, including "this compound."[2][6] Do not use abbreviations or chemical formulas.[2]
-
Avoid Mixing: Never mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[7][8]
Disposal Protocol for this compound
The following table outlines the procedural steps for the collection and disposal of this compound waste.
| Step | Procedure | Key Considerations |
| 1. Preparation | Don appropriate Personal Protective Equipment (PPE). | Safety glasses, chemical-resistant gloves, lab coat. |
| Work in a well-ventilated area or chemical fume hood. | Minimizes inhalation of vapors. | |
| 2. Waste Collection | Transfer the this compound waste into a designated and properly labeled "Non-Halogenated Organic Waste" container. | Ensure the container is compatible with the chemical and securely sealed when not in use.[2] |
| 3. Container Management | Keep the waste container closed except when adding waste.[2][9] | Prevents the release of vapors. |
| Do not overfill the container; a general guideline is to fill to no more than 90% of its capacity.[3] | Allows for vapor expansion and prevents spills. | |
| 4. Storage | Store the waste container in a designated satellite accumulation area (SAA). | The SAA should be a secure, well-ventilated area away from ignition sources.[10] |
| Ensure secondary containment is in place to capture any potential leaks.[11] | ||
| 5. Disposal Request | Once the container is full or has been in storage for a designated period (e.g., up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7] | Follow your institution's specific procedures for waste pickup. |
Management of Empty Containers
Empty containers that previously held this compound must also be managed correctly to be considered non-hazardous.
| Step | Procedure | Key Considerations |
| 1. Rinsing | Triple rinse the empty container with a suitable solvent capable of removing the residue.[9][11] | The rinsate must be collected and disposed of as hazardous waste in the appropriate non-halogenated organic waste stream.[9] |
| 2. Defacing | Completely remove or deface the original chemical label.[11] | Prevents misidentification of the empty container. |
| 3. Final Disposal | Once triple-rinsed and defaced, the container can typically be disposed of as regular trash.[11] | Always confirm your institution's specific policies for the disposal of empty chemical containers. |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 4. bucknell.edu [bucknell.edu]
- 5. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. fishersci.com [fishersci.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling (E)-Methyl 4-phenylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling (E)-Methyl 4-phenylbut-2-enoate (CAS: 34541-75-8). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks to personnel and the environment.
This compound is classified as a combustible liquid and is recognized as being toxic to aquatic life with long-lasting effects. Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Hazard Identification and Classification
| Hazard Class | GHS Pictogram | Hazard Statement |
| Aquatic Chronic 2 | GHS09 | H411: Toxic to aquatic life with long lasting effects |
| Combustible Liquid | No Pictogram | Combustible Liquid |
Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure safety when handling this compound. The following table summarizes the required and recommended PPE.
| Body Part | Required PPE | Recommended PPE |
| Eyes/Face | Chemical splash goggles that meet EN 166 (EU) or NIOSH (US) standards. | A full-face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Gloves must be inspected before use and disposed of properly after handling the chemical. | Double gloving for enhanced protection during prolonged handling. |
| Body | A flame-resistant lab coat worn over clothing that covers the entire body. | Chemical-resistant apron for additional protection against spills. |
| Feet | Closed-toe shoes made of a chemical-resistant material. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound.
-
Don Personal Protective Equipment (PPE): Equip all required PPE as detailed in the table above.
-
Prepare Workspace: Ensure a chemical fume hood is operational and the workspace is clear of any incompatible materials. Have spill containment materials readily available.
-
Weighing and Measuring: Conduct all weighing and measuring of the chemical within the fume hood to minimize inhalation exposure.
-
Transfer: Use appropriate, clean glassware for transferring the chemical. Avoid splashing.
-
Reaction: Perform all experimental procedures within the fume hood.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the chemical using an appropriate solvent.
-
Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in a designated, labeled hazardous waste container.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination.
| Waste Type | Disposal Container | Disposal Procedure |
| Liquid Waste | Labeled, sealed, and chemical-resistant container for "Halogenated/Non-halogenated Organic Waste" (as appropriate). | Collect all liquid waste containing this compound in the designated container. Do not mix with incompatible waste streams. |
| Solid Waste | Labeled, sealed plastic bag or container for "Contaminated Solid Waste". | Dispose of all contaminated gloves, paper towels, and other solid materials in this container. |
| Empty Containers | Original container. | Triple rinse the container with a suitable solvent. The rinsate should be collected as hazardous waste. Deface the label on the empty container before disposal as regular solid waste, or follow institutional guidelines. |
Disposal Workflow:
Caption: A diagram illustrating the correct procedure for the disposal of waste generated from handling this compound.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with the handling and disposal of this compound, ensuring a safer laboratory environment for all personnel. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most comprehensive information.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
